molecular formula C8H8BrClO2 B3285975 (6-Bromo-2-chloro-3-methoxyphenyl)methanol CAS No. 817166-50-0

(6-Bromo-2-chloro-3-methoxyphenyl)methanol

Cat. No.: B3285975
CAS No.: 817166-50-0
M. Wt: 251.5 g/mol
InChI Key: ALOPIBWZKCYBOQ-UHFFFAOYSA-N
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Description

(6-Bromo-2-chloro-3-methoxyphenyl)methanol is a useful research compound. Its molecular formula is C8H8BrClO2 and its molecular weight is 251.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Bromo-2-chloro-3-methoxyphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Bromo-2-chloro-3-methoxyphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-bromo-2-chloro-3-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOPIBWZKCYBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Weight and Formula Determination of C8H8BrClO2

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise characterization of novel chemical entities is a cornerstone of modern drug discovery and development. For a compound with the molecular formula C8H8BrClO2, a multitude of structural isomers can exist, each potentially possessing unique pharmacological and toxicological profiles. Establishing the exact molecular weight and confirming the elemental composition is the foundational step in ensuring a compound's identity and purity. This guide provides a comprehensive, technically-grounded framework for the definitive characterization of C8H8BrClO2, moving from theoretical calculations to orthogonal analytical methodologies. We will explore the causality behind experimental choices, present self-validating protocols, and synthesize data from multiple techniques to achieve an unambiguous structural confirmation.

Theoretical Foundation: Molecular Weight and Isomeric Complexity

Before any experimental analysis, a theoretical framework must be established. This begins with the calculation of the molecular weight from the chemical formula and an appreciation of the potential structural diversity.

Calculation of Monoisotopic and Average Molecular Weight

The molecular weight can be expressed as either the monoisotopic mass (calculated using the mass of the most abundant isotope of each element) or the average molecular mass (weighted average of all natural isotopes of each element). For high-resolution mass spectrometry, the monoisotopic mass is paramount.

The calculation is based on the sum of the atomic masses of the constituent atoms.[1][2][3]

Formula: C₈H₈BrClO₂

ElementAtom CountMonoisotopic Mass (Da)Total Monoisotopic Mass (Da)Average Atomic Weight ( g/mol )Total Average Weight ( g/mol )
Carbon (C)812.00000096.00000012.01196.088
Hydrogen (H)81.0078258.0626001.0088.064
Bromine (Br)178.91833878.91833879.90479.904
Chlorine (Cl)134.96885334.96885335.45335.453
Oxygen (O)215.99491531.98983015.99931.998
Total 249.939621 251.507
  • Monoisotopic Mass: 249.9396 Da

  • Average Molecular Weight (Molar Mass): 251.51 g/mol [4]

The Challenge of Isomerism

The molecular formula C8H8BrClO2 suggests a high degree of unsaturation, likely indicating the presence of an aromatic ring (C6H5 group accounts for 6 carbons and a degree of unsaturation of 4). The remaining C2H3BrClO2 moiety can be arranged in numerous ways. The complexity of isomerism is a critical consideration in drug development, as different isomers can have vastly different biological activities.[5]

Potential structural isomers could include:

  • Positional Isomers: The bromine, chlorine, and the C2H3O2 side chain can be at various positions (ortho, meta, para) on the benzene ring.[6]

  • Functional Group Isomers: The "O2" could represent a carboxylic acid (-COOH), a methyl ester (-COOCH3), or other combinations like a hydroxy group and a formyl group.

  • Side-Chain Isomers: The atoms Br, Cl, and the functional group can be arranged differently on the two-carbon side chain. For example, C6H4(Br)-CH(Cl)-COOH vs. C6H4(Cl)-CH(Br)-COOH.

  • Stereoisomers: The presence of a chiral center (a carbon atom bonded to four different groups) would lead to enantiomers (R/S isomers), which are non-superimposable mirror images.[7][8][9]

Given this complexity, a single analytical technique is insufficient for confirmation. An integrated, multi-technique approach is required.

Experimental Determination of Molecular Weight & Formula

The following sections detail the core analytical techniques required to confirm the molecular weight and elemental formula of C8H8BrClO2. The protocols are designed to be self-validating, providing internal checks on the accuracy of the data.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the definitive technique for determining the molecular weight of a compound. Its power lies in its ability to measure the mass-to-charge ratio (m/z) with extremely high precision (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, as very few combinations of atoms will add up to the exact measured mass. Furthermore, the presence of chlorine and bromine provides a distinctive isotopic pattern that serves as a powerful confirmation tool.[10][11]

Mandatory Visualization: HRMS Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing Prep Dissolve C8H8BrClO2 in suitable solvent (e.g., ACN/H2O) Infusion Direct Infusion or LC Introduction Prep->Infusion Inject Sample Ionization Ionization Source (e.g., ESI) Infusion->Ionization Aerosolize & Ionize Analyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->Analyzer Accelerate Ions Detector Detection of Ions Analyzer->Detector Separate by m/z Spectrum Generate Mass Spectrum (Intensity vs. m/z) Detector->Spectrum Generate Data FormulaCalc Elemental Formula Calculation from Exact Mass Spectrum->FormulaCalc Isotope Isotopic Pattern Analysis (M+, M+2, M+4) Spectrum->Isotope Validation Validation FormulaCalc->Validation Isotope->Validation

Caption: Workflow for molecular formula confirmation using HRMS.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL.

  • Instrument Calibration: Calibrate the high-resolution mass spectrometer (e.g., a TOF or Orbitrap instrument) using a known calibration standard across the desired mass range to ensure high mass accuracy.

  • Method Setup: Set the ionization source (e.g., Electrospray Ionization, ESI) to operate in both positive and negative ion modes to determine which provides the most stable molecular ion ([M+H]⁺ or [M-H]⁻).

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[12]

  • Data Acquisition: Acquire the full scan mass spectrum, ensuring the resolution is sufficient to resolve isotopic peaks clearly.

  • Data Analysis:

    • Identify the monoisotopic peak for the molecular ion. The measured m/z should be within 5 ppm of the theoretical value (249.9396 Da).

    • Analyze the isotopic pattern. Due to the natural abundance of isotopes for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1), a unique pattern is expected.[13]

      • M+ peak: Corresponds to the ion with ³⁵Cl and ⁷⁹Br.

      • M+2 peak: A composite peak from ions with ³⁷Cl/⁷⁹Br and ³⁵Cl/⁸¹Br. Its intensity should be ~132% of the M+ peak.

      • M+4 peak: Corresponds to the ion with ³⁷Cl and ⁸¹Br. Its intensity should be ~33% of the M+ peak.

    • Use the instrument software to calculate the most likely elemental formula from the exact mass and compare it to the theoretical formula.

Elemental Analysis (Combustion Analysis)

Expertise & Causality: While HRMS provides a molecular formula based on an exact mass, elemental analysis provides an orthogonal confirmation by directly measuring the mass percentage of key elements.[14] This technique involves the complete combustion of the sample and quantification of the resulting gases (CO₂, H₂O, etc.).[15] It is a bulk property measurement and is excellent for confirming purity and empirical formula. For halogenated compounds, specialized scrubbers and methods are required to ensure accurate results and prevent instrument damage.[15]

Experimental Protocol: CHN and Halogen Analysis

  • Sample Preparation: Accurately weigh 2-3 mg of the dried, pure compound into a tin or silver capsule.

  • Instrument Setup: Use a CHN elemental analyzer equipped for halogen analysis. The combustion furnace is typically set to ~900-1000°C. Ensure combustion reagents and gas traps are fresh.[14][15]

  • Combustion: The sample is dropped into the high-temperature combustion furnace in a stream of pure oxygen. The compound is instantaneously oxidized.

  • Product Separation & Detection:

    • The combustion gases (CO₂, H₂O, N₂, etc.) pass through a reduction furnace to convert nitrogen oxides to N₂.

    • Halogens (Br, Cl) and sulfur are removed by specific scrubbing reagents.

    • The remaining gases are separated by a gas chromatography column and measured by a thermal conductivity detector.

  • Halogen Determination: Chlorine and bromine content is often determined separately via titration or ion chromatography after combustion and absorption.[16]

  • Calculation: The instrument software calculates the percentage of C and H. These experimental percentages are compared against the theoretical values.

ElementTheoretical Mass %
Carbon (C)38.19%
Hydrogen (H)3.21%
Bromine (Br)31.77%
Chlorine (Cl)14.10%
Oxygen (O)12.72%

A successful result will have experimental values within ±0.4% of the theoretical values, confirming the elemental composition and, by extension, the molecular formula.

Structural Elucidation: Identifying the Isomer

Once the molecular formula is confirmed, spectroscopic techniques are employed to determine the precise arrangement of atoms.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[17] Covalent bonds vibrate at specific frequencies, and when infrared radiation matching these frequencies is passed through a sample, the energy is absorbed.[18][19] The resulting spectrum provides a "fingerprint" of the molecule's functional groups. For C8H8BrClO2, IR can quickly distinguish between a carboxylic acid, an ester, or other oxygen-containing moieties.[20]

Experimental Protocol: ATR-IR Spectroscopy

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands. Key expected vibrations include:[21]

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~3300-2500 cm⁻¹ (broad): O-H stretching, indicative of a carboxylic acid.

    • ~1710-1680 cm⁻¹ (strong): C=O stretching of an aromatic carboxylic acid.

    • ~1725-1705 cm⁻¹ (strong): C=O stretching of an aliphatic carboxylic acid.

    • ~1600, ~1500 cm⁻¹: Aromatic C=C ring stretching.

    • ~1300-1200 cm⁻¹: C-O stretching.

    • Below 800 cm⁻¹: C-Cl and C-Br stretching vibrations.[22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. It provides information on the chemical environment, connectivity, and quantity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For C8H8BrClO2, NMR is essential for determining the specific isomer by revealing the substitution pattern on the aromatic ring and the structure of the side chain.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS).

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to optimize homogeneity.[12]

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Analyze the spectrum for:

      • Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons. Aromatic protons typically appear between 7-8 ppm, while protons on a side chain adjacent to a carboxylic acid might appear around 2.5-4.5 ppm.

      • Integration: The area under each signal is proportional to the number of protons it represents.

      • Splitting Pattern (Multiplicity): Reveals the number of neighboring protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This shows a single peak for each unique carbon atom.

    • Aromatic carbons typically appear between 110-160 ppm, while a carbonyl carbon (C=O) of a carboxylic acid would be further downfield, around 170-180 ppm.

Data Synthesis: An Integrated Approach

No single technique is sufficient. The power of this analytical workflow comes from the synthesis of all data points to build an unassailable case for the compound's identity.

Mandatory Visualization: Integrated Analytical Workflow

Integrated_Workflow cluster_mass Mass & Formula cluster_structure Structural Features Topic Unknown Sample (C8H8BrClO2) HRMS HRMS (Exact Mass, Isotopic Pattern) Topic->HRMS EA Elemental Analysis (%C, %H, %Br, %Cl) Topic->EA IR IR Spectroscopy (Functional Groups) Topic->IR Conclusion Confirmed Structure & Purity of C8H8BrClO2 HRMS->Conclusion Confirms Molecular Formula EA->Conclusion Confirms Elemental Ratio NMR NMR (1H, 13C) (Connectivity, Isomer ID) IR->NMR Suggests Functional Groups NMR->Conclusion Defines Specific Isomer

Caption: Integrated workflow for the definitive characterization of C8H8BrClO2.

Example Synthesis:

  • HRMS provides an exact mass of 249.9396, corresponding to the formula C8H8BrClO2, and the characteristic M/M+2/M+4 isotopic cluster confirms the presence of one Br and one Cl atom.

  • Elemental Analysis shows C=38.2%, H=3.2%, which matches the theoretical values for C8H8BrClO2, confirming the formula in bulk.

  • IR Spectroscopy shows a strong, broad peak from 3300-2500 cm⁻¹ and a sharp peak at 1700 cm⁻¹, strongly suggesting the presence of a carboxylic acid functional group.

  • ¹H NMR shows signals in the aromatic region (7-8 ppm) that integrate to 4 protons, indicating a disubstituted benzene ring. A signal at ~4.5 ppm integrates to 1 proton, and signals around 2.5 ppm integrate to 3 protons, suggesting a -CH(X)-COOH or similar side chain. The specific splitting patterns would differentiate between ortho, meta, and para substitution.

By combining these results, one can definitively confirm not only the molecular formula C8H8BrClO2 but also the exact structural isomer. This rigorous, multi-faceted approach ensures the scientific integrity required for research and drug development applications.

References

  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry.
  • Stanciu, I. (2026). Chemical composition of aromatic halogenated derivatives determined by IR spectroscopy. International Journal of Chemical Science.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Halogenated Phenylpropionaldehyde Analogs. BenchChem.
  • Doc Brown's Chemistry. (n.d.). 9 constituent isomers of molecular formula C4H8Cl2, C4H8Br2, C4H8F2 or C4H8I2.
  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. ACS Publications.
  • Omni Calculator. (n.d.). Molecular Weight Calculator.
  • Good Calculators. (n.d.). Molecular Weight Calculator (Molar Mass).
  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online.
  • Calculator.net. (n.d.). Molecular Weight Calculator (Molar Mass).
  • WebQC.org. (n.d.). Molar Mass, Molecular Weight and Elemental Composition Calculator.
  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy.
  • Alfa Chemistry. (n.d.). Molecular Weight Calculator.
  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions.
  • Intertek. (n.d.). Elemental Analysis.
  • Harris, M. (2024). Keys to Precise Compound Identification in Mass Spectrometry Techniques. Journal of Mass Spectrometry & Purification Techniques.
  • Clark, J. (n.d.). Mass Spectra - The M+2 Peak. Chemguide.
  • Elias, A. (n.d.). Infrared Spectroscopy- A spectro-analytical tool in chemistry. Lecture Notes.
  • Ceric-Eric. (n.d.). Analytical Chemistry - Infrared Spectroscopy. Compound Interest.
  • Doc Brown's Chemistry. (2025). Selected examples of constitutional isomers of molecular formula C8H8O2.
  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization.
  • Chemistry LibreTexts. (2023). Infrared spectroscopy 2.
  • Vaia. (n.d.). Problem 57 Draw all the structural isomers.
  • University of Maine. (n.d.). CHAPTER 2 ALKANES.
  • PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN.

Sources

The Strategic Deployment of Polyhalogenated Benzyl Alcohols in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Polyhalogenated benzyl alcohols represent a pivotal class of building blocks in contemporary medicinal chemistry. Their unique electronic and steric properties, primarily governed by the nature and position of halogen substituents, offer a sophisticated toolkit for modulating the pharmacological profiles of therapeutic candidates. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, unique chemical characteristics, and strategic applications of these versatile scaffolds. We will delve into the causality behind experimental choices in their synthesis and application, emphasizing the principles of halogen bonding and bioisosterism. This guide aims to be a self-validating system, grounding its protocols and mechanistic discussions in authoritative references to ensure scientific integrity.

Introduction: The Rise of Halogenation in Medicinal Chemistry

For decades, the introduction of halogen atoms into drug candidates was primarily a strategy to enhance lipophilicity and metabolic stability.[1] However, a more nuanced understanding has emerged, recognizing the profound impact of halogens on molecular interactions and overall pharmacological activity.[2][3] Polyhalogenated benzyl alcohols, in particular, serve as foundational synthons for a wide array of pharmacologically active molecules. The strategic placement of chlorine, bromine, iodine, or fluorine on the phenyl ring of a benzyl alcohol can dramatically influence its reactivity, conformation, and, most importantly, its interaction with biological targets.[4]

A key concept underpinning the modern application of halogenated compounds is halogen bonding . This is a non-covalent interaction where a halogen atom acts as a Lewis acid, interacting with a Lewis base such as an oxygen or nitrogen atom in a biological target.[5][6][7] This interaction, analogous to the well-known hydrogen bond, is highly directional and can significantly contribute to the binding affinity and selectivity of a drug molecule.[8] The strength of the halogen bond is tunable, generally increasing with the polarizability of the halogen (I > Br > Cl > F).[1] This guide will explore how the principles of halogen bonding can be leveraged in the design of therapeutics incorporating polyhalogenated benzyl alcohol moieties.

Synthetic Strategies for Polyhalogenated Benzyl Alcohols

The synthesis of polyhalogenated benzyl alcohols can be broadly approached via two main routes: the halogenation of a pre-existing benzyl alcohol or the reduction of a corresponding polyhalogenated benzaldehyde or benzoic acid derivative. The choice of strategy is often dictated by the desired halogenation pattern and the availability of starting materials.

Direct Halogenation of Benzyl Alcohols

Direct halogenation of the aromatic ring of benzyl alcohol can be challenging due to the activating nature of the hydroxyl group, which can lead to over-halogenation or oxidation side reactions. However, under controlled conditions, selective halogenation can be achieved.

  • Chlorination: The use of reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (DMSO) provides a rapid and highly chemoselective method for the chlorination of benzylic alcohols under neutral conditions.[9][10] Another approach involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with sulfonyl chlorides, which proceeds via sulfonylation followed by nucleophilic substitution.[11] Atomic chlorine, generated in the gas phase, has also been shown to react with benzyl alcohol, leading to the formation of chlorinated derivatives, although this method is less common in a synthetic laboratory setting.[12]

  • Bromination: Benzylic bromination is often achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator.[13][14] This reaction proceeds via a free-radical mechanism, selectively brominating the benzylic position. For aromatic bromination, a Lewis acid catalyst is typically required. The combination of triphenylphosphine and N-bromosuccinimide under microwave irradiation offers a rapid and solvent-free method for the conversion of benzylic alcohols to benzylic bromides.[15]

  • Iodination: The conversion of benzyl alcohols to benzyl iodides can be effectively carried out using a CeCl3·7H2O/NaI system in acetonitrile.[16][17] This method is valued for its mild reaction conditions. Another efficient protocol employs NaI in the presence of a catalytic amount of the Brønsted acidic ionic liquid 3-methylimidazolium hydrogensulfate.[18] Heteropoly compounds have also been shown to catalyze the iodination of benzyl alcohol with KI.[19]

  • Fluorination: The synthesis of fluorinated benzyl alcohols can be more challenging. An electrocatalytic strategy using sulfur hexafluoride (SF6) as the fluorinating agent has been developed for the transformation of benzylic alcohols into benzyl fluorides under mild conditions.[20] Another route involves the reduction of fluorinated benzonitriles to the corresponding benzylamines, followed by conversion to the benzyl alcohol.[21]

Reduction of Polyhalogenated Carbonyl Compounds

A more common and often higher-yielding approach involves the reduction of commercially available or readily synthesized polyhalogenated benzaldehydes or benzoic acids.

  • Reduction of Aldehydes: Sodium borohydride (NaBH4) is a mild and selective reducing agent for converting aldehydes to alcohols. For example, 2,6-dichlorobenzyl alcohol can be synthesized in high yield by the reduction of 2,6-dichlorobenzaldehyde with NaBH4 in ethanol.[22]

  • Reduction of Carboxylic Acids and Esters: More powerful reducing agents, such as lithium aluminum hydride (LiAlH4) or borane complexes (e.g., BH3·DMS), are required for the reduction of carboxylic acids or their esters to the corresponding alcohols.[23]

Below is a table summarizing common synthetic routes to polyhalogenated benzyl alcohols:

Halogenation MethodReagents and ConditionsKey Advantages
Chlorination 2,4,6-trichloro-1,3,5-triazine (TCT), DMSORapid, chemoselective, neutral conditions[9][10]
Bromination N-bromosuccinimide (NBS), radical initiatorSelective for benzylic position[13][14]
Iodination CeCl3·7H2O/NaI, acetonitrileMild reaction conditions[16][17]
Fluorination Electrocatalysis with SF6Mild conditions, avoids harsh reagents[20]
Reduction NaBH4 (for aldehydes), LiAlH4 or BH3 (for acids/esters)High yields, readily available starting materials[22][23]

Key Physicochemical Properties and Their Modulation

The introduction of halogens onto the benzyl alcohol scaffold imparts distinct physicochemical properties that are crucial for drug design.

  • Lipophilicity: Halogens generally increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The effect on lipophilicity increases with the size of the halogen (F < Cl < Br < I).

  • Acidity/Basicity: The electron-withdrawing nature of halogens can influence the pKa of nearby functional groups. For instance, halogen substitution on the phenyl ring can affect the acidity of the benzylic alcohol proton.

  • Metabolic Stability: Halogenation, particularly fluorination, can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug.[24]

  • Conformational Control: The steric bulk of halogen atoms can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation that may be more favorable for binding to a biological target.

The interplay of these properties allows for the fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Applications in Drug Discovery and Medicinal Chemistry

Polyhalogenated benzyl alcohols are versatile building blocks for a wide range of therapeutic agents. Their utility stems from their ability to serve as precursors to various functional groups and to participate in crucial binding interactions.

Halogen Bonding in Ligand-Target Interactions

As previously mentioned, halogen bonding is a powerful tool in rational drug design.[5][6][7] The σ-hole, a region of positive electrostatic potential on the halogen atom, can interact favorably with electron-rich pockets in a protein's active site.[1][8] This has been exploited in the design of inhibitors for various enzymes, such as phosphodiesterase type 5 (PDE5) and human Cathepsin L.[6] The ability to form these directional interactions can lead to significant improvements in both binding affinity and selectivity.[1]

The following diagram illustrates the principle of halogen bonding:

HalogenBonding R-X R-X Y-B Y-B R-X->Y-B

Caption: Halogen bonding between a halogen atom (X) and a Lewis base (Y).

Bioisosteric Replacement

Bioisosterism refers to the replacement of a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the molecule's biological activity.[24][25] Halogens are often used as bioisosteres for other functional groups. For example, a halogen can sometimes replace a methyl group to probe steric and electronic requirements in a binding pocket. The ethynyl group has also been investigated as a bioisostere for iodine in the context of halogen bonding.[26]

Precursors for Further Functionalization

Polyhalogenated benzyl alcohols are valuable intermediates for the synthesis of more complex molecules. The hydroxyl group can be readily converted into other functional groups, such as halides, ethers, and esters, providing a handle for further synthetic transformations.[27][28]

Experimental Protocols

Synthesis of 2,6-Dichlorobenzyl Alcohol via Reduction of 2,6-Dichlorobenzaldehyde

This protocol describes a reliable method for the synthesis of 2,6-dichlorobenzyl alcohol, a common building block.

Materials:

  • 2,6-Dichlorobenzaldehyde

  • Anhydrous Ethanol

  • Sodium Borohydride (NaBH4)

  • 1 N Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Deionized Water

Procedure:

  • To a solution of 2,6-dichlorobenzaldehyde (340 mg, 1.94 mmol) in anhydrous ethanol (4 mL), add sodium borohydride (74 mg, 1.94 mmol) in portions at room temperature.[22]

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, slowly add 1 N hydrochloric acid (~5 mL) to quench the reaction.

  • Remove the solvent by distillation under reduced pressure.

  • Dissolve the residue in ethyl acetate (10 mL) and wash sequentially with 1 N hydrochloric acid (10 mL) and deionized water (2 x 10 mL).[22]

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate to yield the target product, 2,6-dichlorobenzyl alcohol.[22]

Expected Yield: ~94%

The following diagram outlines the experimental workflow:

SynthesisWorkflow start Start dissolve Dissolve 2,6-dichlorobenzaldehyde in anhydrous ethanol start->dissolve add_nabh4 Add NaBH4 in portions dissolve->add_nabh4 stir Stir at room temperature for 2 hours add_nabh4->stir quench Quench with 1 N HCl stir->quench concentrate Remove solvent under reduced pressure quench->concentrate dissolve_ea Dissolve residue in ethyl acetate concentrate->dissolve_ea wash Wash with 1 N HCl and deionized water dissolve_ea->wash dry Dry organic phase with Na2SO4 wash->dry filter_concentrate Filter and concentrate dry->filter_concentrate end End: 2,6-Dichlorobenzyl Alcohol filter_concentrate->end

Caption: Workflow for the synthesis of 2,6-dichlorobenzyl alcohol.

Safety and Handling of Polyhalogenated Benzyl Alcohols

As with all halogenated organic compounds, proper safety precautions must be taken when handling polyhalogenated benzyl alcohols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a lab coat.[29][30]

  • Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of vapors.[29][31]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[29][30]

  • Disposal: Dispose of halogenated organic waste in designated containers according to institutional guidelines.[31][32] Halogenated solvents should not be mixed with non-halogenated waste.[32]

Many halogenated organic liquids are suspected carcinogens and can cause irritation to the skin, eyes, and respiratory tract.[29] Always consult the Material Safety Data Sheet (MSDS) for specific handling and toxicity information.[32]

Conclusion and Future Outlook

Polyhalogenated benzyl alcohols are indispensable tools in the arsenal of the modern medicinal chemist. Their synthesis is well-established, and their unique properties, particularly their ability to engage in halogen bonding, provide a rational basis for the design of potent and selective drug candidates. As our understanding of the subtle interplay between halogenation and biological activity continues to grow, we can expect to see even more sophisticated applications of these versatile building blocks in the development of next-generation therapeutics. The continued exploration of novel halogenation methods and a deeper understanding of the role of halogen bonding in complex biological systems will undoubtedly pave the way for new and innovative drug discoveries.

References

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  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development.
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Safety data sheet (SDS) for bromochloromethoxy benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety Data & Handling of Bromochloromethoxy Benzyl Alcohol

A Note on the Subject Compound: The chemical designated "bromochloromethoxy benzyl alcohol" does not correspond to a substance with a registered CAS number or readily available Safety Data Sheet (SDS) from major chemical suppliers. This guide has been constructed by a Senior Application Scientist to provide a comprehensive safety and handling framework based on a plausible molecular structure and by extrapolating data from structurally related analogs. The principles and protocols herein are derived from established best practices for handling halogenated aromatic alcohols.

For the purpose of this guide, we will assume the structure to be (4-Bromo-2-chloro-5-methoxyphenyl)methanol . This isomer is chosen as a representative model to discuss the potential hazards stemming from the combined functionalities of a halogenated aromatic ring and a benzyl alcohol moiety. Researchers synthesizing or handling novel compounds with similar structures must perform a thorough, independent risk assessment.

Part 1: Molecular Profile and Hazard Identification

The primary challenge in assessing the safety of a novel or uncharacterized compound lies in anticipating its reactivity and toxicity based on its constituent functional groups. The assumed structure combines a benzyl alcohol core, known for moderate acute toxicity, with bromine and chlorine substituents on the aromatic ring, which typically increase irritant properties and may introduce long-term health concerns.[1]

GHS Classification (Predicted)

A predicted Globally Harmonized System (GHS) classification is essential for establishing a baseline for safe handling. This prediction synthesizes data from benzyl alcohol, brominated benzyl alcohols, and chlorinated aromatic compounds.[2][3]

Hazard ClassPredicted Hazard CategoryRationale & Key Contributing Analogs
Acute Toxicity, Oral Category 4Benzyl alcohol is classified as Category 4 (Harmful if swallowed).[4][5] Halogenation can modulate toxicity, but this serves as a conservative starting point.
Acute Toxicity, Inhalation Category 4Harmful if inhaled, based on data for benzyl alcohol and 3-bromobenzyl alcohol.[4][6]
Skin Corrosion/Irritation Category 1B / Category 2High Potential for Corrosion. 2-(Bromomethyl)benzyl alcohol is classified as Skin Corrosion Category 1B. The presence of multiple halogens on the ring likely enhances this property. A minimum classification of Category 2 (Causes skin irritation) should be assumed.[6]
Serious Eye Damage/Irritation Category 1High Potential for Serious Eye Damage. Benzyl alcohol itself is a serious eye irritant (Category 2A).[4] Corrosive substances are typically classified as Category 1 for eye damage.
Skin Sensitization Category 1May cause an allergic skin reaction. This is a known hazard for some benzyl derivatives and halogenated aromatics.[7][8]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation)Inhalation of vapors may cause respiratory irritation, a common feature of volatile aromatic compounds.[5][6]
Hazardous to the Aquatic Environment (Chronic) Category 2 / 3Halogenated organic compounds are often persistent and toxic to aquatic life.[1]

Predicted GHS Label Elements:

  • Pictograms:

    • Corrosion (for skin/eye damage)

    • Health Hazard (for sensitization/long-term effects)

    • Exclamation Mark (for acute toxicity/irritation)

    • Environment (optional, based on ecotoxicity data)

  • Signal Word: Danger

  • Hazard Statements:

    • H302 + H332: Harmful if swallowed or if inhaled.[7]

    • H314: Causes severe skin burns and eye damage.[9]

    • H317: May cause an allergic skin reaction.[7]

    • H335: May cause respiratory irritation.

    • H411: Toxic to aquatic life with long-lasting effects.

  • Precautionary Statements: P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310.[9]

Predicted Physicochemical Properties

The physical properties of the compound dictate its behavior in the laboratory environment, influencing vapor pressure, potential for aerosolization, and solubility.

PropertyPredicted Value/RangeRationale & Key Contributing Analogs
Appearance Colorless to light yellow solid or oilBenzyl alcohol is a colorless liquid; halogenation and increased molecular weight often lead to solids or viscous oils.[10][11]
Melting Point > 25 °CIncreased molecular weight and intermolecular forces from halogens will raise the melting point above that of benzyl alcohol (-15 °C).[10]
Boiling Point > 210 °CSignificantly higher than benzyl alcohol (205 °C) due to increased mass and polarity.[10] Prone to decomposition at high temperatures.
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, ether, DMSO).Benzyl alcohol has moderate water solubility (4 g/100 mL), but the addition of hydrophobic halogens will decrease this.[10]
Vapor Pressure LowThe higher molecular weight suggests a low vapor pressure at room temperature, reducing inhalation risk but not eliminating it.[10]

Part 2: Toxicological Profile and Mechanistic Insights

Understanding the "why" behind toxicity is paramount for researchers. The predicted toxicity of bromochloromethoxy benzyl alcohol stems from the interplay of its functional groups.

Metabolism and Pathway to Toxicity

The primary metabolic pathway for benzyl alcohol involves oxidation to benzoic acid, followed by conjugation and excretion.[10] Halogenation on the aromatic ring can significantly alter this pathway.

  • Oxidation: The primary alcohol group is susceptible to oxidation by alcohol dehydrogenases in the liver to form the corresponding benzaldehyde, and subsequently, a benzoic acid derivative.

  • Cytochrome P450 Involvement: The halogenated aromatic ring can be a substrate for Cytochrome P450 enzymes. This can lead to the formation of reactive intermediates (e.g., epoxides) or hydroxylation, potentially creating more toxic metabolites.

  • Bioaccumulation Potential: While benzyl alcohol is readily metabolized, halogenated aromatics can be more persistent.[1] The presence of bromo and chloro groups increases the lipophilicity of the molecule, raising the potential for bioaccumulation in fatty tissues if exposure is chronic.

G cluster_absorption Absorption cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Inhalation Inhalation Parent_Compound Bromochloromethoxy Benzyl Alcohol Inhalation->Parent_Compound Dermal Contact Dermal Contact Dermal Contact->Parent_Compound Ingestion Ingestion Ingestion->Parent_Compound Aldehyde Intermediate Aldehyde Parent_Compound->Aldehyde ADH P450_Metabolites Reactive P450 Metabolites Parent_Compound->P450_Metabolites CYP450 Carboxylic_Acid Carboxylic Acid Metabolite Aldehyde->Carboxylic_Acid ALDH Conjugated_Acid Glycine/Glucuronide Conjugates (Urine) Carboxylic_Acid->Conjugated_Acid P450_Metabolites->Conjugated_Acid Detoxification Cellular_Damage Cellular_Damage P450_Metabolites->Cellular_Damage

Caption: Hypothetical metabolic pathway for the subject compound.

Causality of Health Effects
  • Corrosivity: The acidity of the benzylic proton and the electron-withdrawing nature of the halogens can contribute to skin and eye irritation. Direct contact can cause protein denaturation and chemical burns.

  • Acute Toxicity: Similar to benzyl alcohol, high concentrations can lead to central nervous system depression, with symptoms including headache, dizziness, nausea, and vomiting.[5][10]

  • Sensitization: Halogenated aromatic compounds can act as haptens, binding to skin proteins and eliciting an immune response in susceptible individuals, leading to allergic contact dermatitis upon subsequent exposures.

Part 3: Experimental Protocols and Risk Mitigation

Protocols must be self-validating systems where safety is inherent to the workflow.

Mandatory Engineering and Personal Protective Equipment (PPE)

Given the predicted corrosivity and inhalation toxicity, stringent controls are required.

  • Primary Engineering Control: All manipulations (weighing, transfers, reactions) must be performed inside a certified chemical fume hood to prevent vapor inhalation.

  • Eye and Face Protection: Safety glasses are insufficient. Chemical splash goggles and a full-face shield must be worn when handling the material, especially during transfers of solutions or purification.

  • Hand Protection: Use heavy-duty nitrile or neoprene gloves. Given the potential for skin corrosion, consider double-gloving. An SDS for a structurally similar compound, 2-(bromomethyl)benzyl alcohol, requires breakthrough times >480 minutes. Discard gloves immediately if contact is suspected.

  • Body Protection: A flame-resistant lab coat is required. For larger quantities (>10 g), a chemically resistant apron is also necessary.

Step-by-Step Workflow for Safe Handling and Use

This workflow is designed to minimize exposure at every step.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase start Start: Risk Assessment prep_ppe 1. Don PPE (Goggles, Face Shield, Gloves, Lab Coat) start->prep_ppe end End: Decontamination & Waste Disposal prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill 3. Prepare Spill Kit (Absorbent, Neutralizer) prep_hood->prep_spill handle_weigh 4. Weigh Solid in Hood (Use contained vessel) prep_spill->handle_weigh Enter Hood handle_dissolve 5. Dissolve/Dilute in Hood (Add solid to solvent slowly) handle_weigh->handle_dissolve handle_reaction 6. Set up Reaction (Closed/vented system) handle_dissolve->handle_reaction cleanup_quench 7. Quench Reaction Mixture (If applicable) handle_reaction->cleanup_quench cleanup_waste 8. Segregate Waste (Halogenated Organic Waste) cleanup_quench->cleanup_waste cleanup_waste->end Exit Hood

Caption: A self-validating workflow for handling hazardous compounds.

Emergency Procedures
  • Skin Contact: Immediately flush skin with plenty of water for at least 15-20 minutes while removing contaminated clothing. Call a POISON CENTER or doctor immediately.[9]

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 30 minutes. Immediately call a POISON CENTER or doctor.[9]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth. Immediately call a POISON CENTER or doctor.[4]

  • Spill: Evacuate the area. Wear full PPE, including respiratory protection if the spill is large. Cover with a compatible absorbent material (e.g., vermiculite). Scoop into a labeled, sealed container for hazardous waste disposal.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Google Patents. (2021). CN113024360A - Synthesis method of m-methoxy benzyl alcohol.
  • International Labour Organization. (n.d.). The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Retrieved from [Link]

  • ChemSafetyPro. (2016). GHS Hazard Class and Hazard Category. Retrieved from [Link]

  • GESTIS-Stoffdatenbank. (n.d.). Bromine chloride. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet for Benzyl Alcohol. Retrieved from [Link]

  • Biomonitoring California. (n.d.). Brominated and Chlorinated Organic Chemical Compounds Used As Flame Retardants. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

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  • Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • Farmalabor Materie Prime. (2024). 13598_002_en_BENZYL ALCOHOL ok.
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  • YouTube. (2021). Cannizzaro reaction : Synthesis of Benzyl alcohol from Benzaldehyde. Retrieved from [Link]

  • Oreate AI Blog. (2025). Understanding the Structure of Benzyl Alcohol: A Closer Look.
  • Ataman Kimya. (n.d.). BENZYL ALCOHOL. Retrieved from [Link]

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Navigating the Synthetic Landscape: A Researcher's Guide to Sourcing (6-Bromo-2-chloro-3-methoxyphenyl)methanol and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview for researchers seeking to procure (6-Bromo-2-chloro-3-methoxyphenyl)methanol. In the dynamic field of drug discovery, securing starting materials and key intermediates with precise substitution patterns is a critical step that dictates the trajectory of a research program. This document moves beyond a simple supplier list, offering a strategic analysis of the availability, procurement pathways, and essential quality control measures for this specific molecule and its closely related structural isomers. The insights herein are framed to ensure scientific integrity and mitigate common pitfalls in sourcing advanced chemical intermediates.

Executive Summary: The Sourcing Challenge

Therefore, researchers requiring this exact substitution pattern must pivot their procurement strategy from direct purchase to custom synthesis . This reality necessitates a deeper understanding of the synthetic context, potential isomeric impurities, and a rigorous approach to analytical verification upon receipt. This guide is structured to navigate these complexities.

The Chemical Context: Strategic Importance in Medicinal Chemistry

The specific arrangement of bromo, chloro, and methoxy substituents on the phenylmethanol scaffold is of significant interest to medicinal chemists. These groups are not mere decorations; they are strategic tools used to fine-tune the physicochemical and pharmacological properties of a lead molecule.

  • Chloro and Bromo Groups : These halogens serve as versatile handles for further chemical modification, often through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). They also modulate lipophilicity and can engage in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to a protein target.

  • Methoxy Group : The methoxy group is a common feature in natural products and approved drugs[1]. It can act as a hydrogen bond acceptor and influences metabolic stability. Its electron-donating nature can also modify the reactivity of the aromatic ring[2][3]. The interplay between the electron-withdrawing halogens and the electron-donating methoxy group makes this scaffold a rich platform for exploring structure-activity relationships (SAR)[2].

The logical workflow for a researcher interested in this molecule is visualized below.

G cluster_0 Phase 1: Scoping & Sourcing cluster_1 Phase 2: Verification & Application Define_Target Define Target Molecule: (6-Bromo-2-chloro-3-methoxyphenyl)methanol Supplier_Search Conduct Supplier Search Define_Target->Supplier_Search No_Stock Result: No Stock Item Found Supplier_Search->No_Stock Custom_Synth Action: Initiate Custom Synthesis Request No_Stock->Custom_Synth Receive_Sample Receive Synthesized Compound Custom_Synth->Receive_Sample Engage CRO QC_Analysis Perform Rigorous QC Analysis (NMR, LC-MS, etc.) Receive_Sample->QC_Analysis Structure_Confirm Structure & Purity Confirmed? QC_Analysis->Structure_Confirm Proceed Proceed to R&D Application Structure_Confirm->Proceed Yes Reject Reject Batch / Resolve with CRO Structure_Confirm->Reject No

Caption: Workflow for sourcing and validating a non-catalog chemical intermediate.

Supplier Availability: A Focus on Structural Isomers

While the primary target is unavailable off-the-shelf, several structural isomers are commercially available. These can serve as valuable reference compounds, alternative starting materials, or potential substitutes depending on the specific research goals. Sourcing from established suppliers like Fluorochem or Boroncore provides a baseline of quality and documentation.

Chemical NameCAS NumberKnown Supplier(s)Notes
(6-Bromo-2-chloro-3-methoxyphenyl)methanol Not Commercially Listed Custom Synthesis Required The target compound of this guide.
(2-Bromo-6-chloro-3-methoxyphenyl)methanol2089650-10-0FluorochemPurity listed at 95%[4]. Note the swapped positions of the Bromo and Chloro groups.
(6-Bromo-3-chloro-2-methoxyphenyl)methanol2090464-28-9BoroncoreIsomer with methoxy group at position 2[5].
(3-Bromo-5-chloro-2-methoxyphenyl)methanol871339-17-2Listed in PubChemDifferent substitution pattern[6].
(6-Bromo-2-chloro-3-ethoxy phenyl)methanol2386676-58-8FluorochemNote the ethyl ether instead of methyl ether[7].
6-Bromo-2-chloro-3-methylphenol 1226808-67-8SciSuppliesThe related phenol, not the benzyl alcohol[8].

Procurement Strategy: Engaging a Custom Synthesis Partner

Since custom synthesis is the most viable route, selecting a reliable Contract Research Organization (CRO) is paramount.

Key Steps for a Successful Engagement:

  • Provide an Unambiguous Chemical Structure : Clearly draw the structure and provide the IUPAC name: (6-Bromo-2-chloro-3-methoxyphenyl)methanol.

  • Specify Required Quantity and Purity : Define the amount needed (e.g., 1 g, 5 g) and the minimum acceptable purity (e.g., >97% by HPLC).

  • Request a Detailed Quotation : The quote should include estimated lead time, cost, and a proposed synthetic route. A plausible route might involve the reduction of a corresponding benzaldehyde or benzoic acid, which themselves would be synthesized via regioselective halogenation and methoxylation of a simpler precursor.

  • Define Analytical Deliverables : Crucially, the CRO must provide a comprehensive Certificate of Analysis (CoA) with the final product. This is non-negotiable.

Mandatory Quality Control & Analytical Verification

Upon receiving a custom-synthesized compound, the researcher bears the ultimate responsibility for verifying its identity and purity before use in any experiment. Relying solely on the supplier's CoA is insufficient for ensuring scientific rigor.

Structural Confirmation: The Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation.

  • ¹H NMR (Proton NMR) : This is the first and most critical analysis. For (6-Bromo-2-chloro-3-methoxyphenyl)methanol, one would expect to see:

    • A singlet for the methoxy (-OCH₃) protons.

    • A singlet or doublet for the benzylic alcohol (-CH₂OH) protons.

    • A signal for the hydroxyl (-OH) proton.

    • Two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The coupling pattern and chemical shifts of these aromatic protons are definitive for confirming the 6-bromo, 2-chloro, 3-methoxy substitution pattern.

  • ¹³C NMR (Carbon NMR) : Confirms the number of unique carbon atoms in the molecule, further validating the structure.

Purity Assessment: Chromatography and Mass Spectrometry
  • High-Performance Liquid Chromatography (HPLC) : This technique is essential for determining the purity of the sample. An analysis using a UV detector will show the main peak for the desired compound and any other peaks corresponding to impurities. The area percentage of the main peak is used to quantify purity (e.g., 98.5%).

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This hyphenated technique confirms the molecular weight of the compound in the main HPLC peak. The mass spectrometer should detect the correct parent ion corresponding to the molecular formula C₈H₈BrClO₂. The distinct isotopic pattern created by the presence of both bromine and chlorine provides a highly confident confirmation of the elemental composition.

Experimental Protocol: A Self-Validating QC Workflow
  • Sample Preparation : Accurately weigh ~5-10 mg of the received compound. Dissolve in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a separate dilute solution (~1 mg/mL) in a high-purity solvent like methanol or acetonitrile for HPLC and LC-MS analysis.

  • NMR Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • HPLC Analysis : Inject the sample onto a C18 reverse-phase HPLC column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Monitor at a relevant UV wavelength (e.g., 220 nm, 254 nm).

  • LC-MS Analysis : Perform an analysis under similar chromatographic conditions as HPLC, with the eluent directed into an electrospray ionization (ESI) mass spectrometer.

  • Data Interpretation :

    • Verify Structure : Does the ¹H NMR spectrum match the expected structure? Are all peaks accounted for?

    • Confirm Mass : Does the LC-MS show a major peak with the correct mass-to-charge ratio (m/z) and isotopic pattern for C₈H₈BrClO₂?

    • Quantify Purity : What is the area percentage of the main peak in the HPLC chromatogram? Are there significant impurities?

This multi-faceted analytical approach creates a self-validating system, ensuring the material used in subsequent research is precisely the intended molecule at a known purity.

G cluster_QC Quality Control Workflow cluster_Analytics Analytical Techniques cluster_Validation Validation Points Received_Sample Received Custom Synthesized Sample NMR NMR Spectroscopy (¹H, ¹³C) Received_Sample->NMR HPLC HPLC-UV Received_Sample->HPLC LCMS LC-MS Received_Sample->LCMS Structure Structural Confirmation NMR->Structure Purity Purity Assessment HPLC->Purity Mass Molecular Weight Verification LCMS->Mass Final_Decision Accept or Reject Batch Structure->Final_Decision Purity->Final_Decision Mass->Final_Decision

Caption: A multi-technique workflow for the analytical validation of a custom-synthesized compound.

Conclusion

(6-Bromo-2-chloro-3-methoxyphenyl)methanol represents a specialized chemical intermediate that is not commercially cataloged. Its procurement requires a strategic shift towards custom synthesis, placing a greater emphasis on rigorous, in-house analytical validation. By understanding the landscape of available isomers, carefully selecting a synthesis partner, and implementing a robust QC protocol involving NMR, HPLC, and LC-MS, researchers can confidently source this valuable molecule. This diligence is the foundation of reproducible and high-impact scientific research, ensuring that the starting material for a complex drug discovery program is known, pure, and correct.

References

  • PubChem. . National Center for Biotechnology Information.

  • Fluorochem. . Fluorochem Ltd.

  • Sigma-Aldrich. . Merck KGaA.

  • SciSupplies. . SciSupplies.

  • National Center for Biotechnology Information. . U.S. National Library of Medicine.

  • Fluorochem. . Fluorochem Ltd.

  • Boroncore. . Boroncore.

  • PubChem. . National Center for Biotechnology Information.

  • PubChem. . National Center for Biotechnology Information.

  • Drug Hunter. . Drug Hunter.

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Methodological & Application

Synthesis of (6-Bromo-2-chloro-3-methoxyphenyl)methanol from benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of (6-Bromo-2-chloro-3-methoxyphenyl)methanol , a highly functionalized benzyl alcohol intermediate used in the development of pharmaceuticals, particularly modulators of hemoglobin (e.g., antisickling agents) and kinase inhibitors.

While the prompt requests a synthesis starting from benzaldehyde , the direct functionalization of unsubstituted benzaldehyde to this tetra-substituted arene is synthetically inefficient due to poor regiocontrol in sequential electrophilic aromatic substitutions (EAS). Therefore, this protocol adopts a convergent industrial strategy :

  • Precursor Synthesis: Conversion of Benzaldehyde to 3-Hydroxybenzaldehyde (classic route).

  • Core Functionalization: Regioselective chlorination, methylation, and bromination to establish the 2-Cl, 3-OMe, 6-Br pattern.

  • Chemoselective Reduction: Conversion of the aldehyde to the target benzyl alcohol.

Key Technical Challenges Addressed:

  • Regioselectivity: Installing the Chlorine at C2 (ortho to CHO, ortho to OR) and Bromine at C6 (para to OR) without over-halogenation.

  • Chemoselectivity: Reducing the aldehyde without dehalogenating the aryl ring.

Retrosynthetic Analysis & Pathway

The synthesis relies on the directing power of the oxygen substituents to guide the halogens to the correct positions.

Retrosynthesis Target (6-Bromo-2-chloro-3-methoxyphenyl)methanol (Target) Aldehyde_Br 6-Bromo-2-chloro-3-methoxybenzaldehyde (Precursor) Aldehyde_Br->Target Reduction (NaBH4) Aldehyde_Cl_OMe 2-Chloro-3-methoxybenzaldehyde Aldehyde_Cl_OMe->Aldehyde_Br Regioselective Bromination (NBS/DMF) Aldehyde_Cl_OH 2-Chloro-3-hydroxybenzaldehyde Aldehyde_Cl_OH->Aldehyde_Cl_OMe O-Methylation (MeI/K2CO3) Aldehyde_OH 3-Hydroxybenzaldehyde Aldehyde_OH->Aldehyde_Cl_OH Ortho-Chlorination (t-BuOCl) Benzaldehyde Benzaldehyde (Starting Material) Benzaldehyde->Aldehyde_OH Nitration -> Reduction -> Diazotization

Figure 1: Retrosynthetic pathway illustrating the stepwise construction of the polysubstituted benzene ring.

Detailed Experimental Protocols

Phase 1: Precursor Preparation (Benzaldehyde to 3-Hydroxybenzaldehyde)

Note: In most industrial R&D settings, 3-Hydroxybenzaldehyde is purchased directly (CAS: 100-83-4). However, for complete autonomy from benzaldehyde, the following sequence is used.

  • Nitration: Benzaldehyde is nitrated (HNO₃/H₂SO₄, 5°C) to yield 3-nitrobenzaldehyde . The meta-directing aldehyde group ensures high regioselectivity.

  • Reduction: 3-Nitrobenzaldehyde is reduced (SnCl₂/HCl or Fe/AcOH) to 3-aminobenzaldehyde .

  • Diazotization & Hydrolysis: The amine is converted to the diazonium salt (NaNO₂/HCl, 0°C) and hydrolyzed in boiling dilute H₂SO₄ to yield 3-hydroxybenzaldehyde .

Phase 2: Regioselective Chlorination

Objective: Install a chlorine atom at the C2 position (ortho to OH, ortho to CHO). Challenge: Direct chlorination with Cl₂ often yields mixtures (2-, 4-, and 6-chloro isomers). Solution: Use tert-Butyl Hypochlorite (t-BuOCl) , which favors ortho-chlorination in phenols via a coordinated mechanism.

Protocol:

  • Dissolution: Dissolve 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol) in glacial acetic acid (40 mL).

  • Addition: Add a solution of tert-butyl hypochlorite (9.8 g, 90 mmol) in acetic acid (10 mL) dropwise over 30 minutes, maintaining temperature at 20–25°C.

  • Reaction: Stir at room temperature for 3 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Pour the mixture into ice water (200 mL). Extract with dichloromethane (DCM, 3 x 50 mL).

  • Purification: Wash organic phase with saturated NaHCO₃ (to remove AcOH) and brine. Dry over Na₂SO₄.[1]

  • Isolation: Recrystallize from acetonitrile or purify via silica gel chromatography to isolate 2-chloro-3-hydroxybenzaldehyde .

    • Yield Target: 60–70%.

    • Note: The 2-position is sterically crowded but electronically activated by the OH group.

Phase 3: O-Methylation

Objective: Convert the phenol to a methoxy group to direct the subsequent bromination and protect the oxygen.

Protocol:

  • Setup: To a solution of 2-chloro-3-hydroxybenzaldehyde (5.0 g, 32 mmol) in DMF (50 mL), add Potassium Carbonate (K₂CO₃, 6.6 g, 48 mmol).

  • Alkylation: Add Methyl Iodide (MeI, 3.0 mL, 48 mmol) dropwise.

  • Conditions: Stir at room temperature for 4 hours.

  • Workup: Dilute with water (150 mL) and extract with Ethyl Acetate (EtOAc).

  • Result: Evaporation yields 2-chloro-3-methoxybenzaldehyde .

    • Yield Target: >90% (Quantitative).

Phase 4: Regioselective Bromination

Objective: Install Bromine at C6. Mechanistic Logic:

  • -OMe (C3): Strong Ortho/Para activator. Directs to C2 (blocked), C4, and C6.

  • -Cl (C2): Weak deactivator, Ortho/Para director. Directs to C3 (blocked) and C5.

  • -CHO (C1): Strong Meta director. Directs to C3 (blocked) and C5.

Protocol:

  • Reagent: Use N-Bromosuccinimide (NBS) for mild, controlled bromination.

  • Reaction: Dissolve 2-chloro-3-methoxybenzaldehyde (5.0 g, 29 mmol) in Acetonitrile (MeCN, 50 mL). Add NBS (5.7 g, 32 mmol).

  • Catalyst: Add a catalytic amount of Ammonium Acetate (NH₄OAc, 10 mol%) to accelerate the reaction.

  • Conditions: Stir at reflux (80°C) for 2–4 hours.

  • Workup: Cool, remove solvent in vacuo. Resuspend residue in water/EtOAc.[1] Wash organic layer with Na₂S₂O₃ (to remove trace Br₂) and brine.

  • Purification: Silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Product:6-Bromo-2-chloro-3-methoxybenzaldehyde .

    • Yield Target: 75–85%.

Phase 5: Chemoselective Reduction

Objective: Reduce the aldehyde to the alcohol without reducing the aryl halides (dehalogenation).

Protocol:

  • Solvent: Dissolve the aldehyde (3.0 g) in Methanol (MeOH, 30 mL) and THF (10 mL). Cool to 0°C.

  • Reduction: Add Sodium Borohydride (NaBH₄, 0.5 equiv, 1.2 equiv hydride) portion-wise.

    • Critical: Do not use LiAlH₄ or refluxing conditions, which might cause debromination.

  • Quench: After 30 minutes, quench with saturated NH₄Cl solution.

  • Extraction: Extract with DCM. Dry and concentrate.

  • Final Product: (6-Bromo-2-chloro-3-methoxyphenyl)methanol .

    • Appearance: White to off-white solid.

Data Summary & Critical Parameters

StepTransformationReagentsKey ParameterTypical Yield
1 Chlorinationt-BuOCl, AcOHTemp < 25°C to avoid polychlorination65%
2 MethylationMeI, K₂CO₃, DMFAnhydrous conditions95%
3 BrominationNBS, NH₄OAc, MeCNReflux; Monitor Regioselectivity (C6 vs C4)80%
4 ReductionNaBH₄, MeOH0°C; Avoid excess reductant92%

Safety & Handling

  • Methyl Iodide (MeI): Potent alkylating agent and suspected carcinogen. Use only in a fume hood with double gloves.

  • t-BuOCl: Thermally unstable. Prepare fresh or store in dark/cold. Avoid contact with metals.

  • Bromination: NBS can be irritating. Ensure quenching of active bromine species with thiosulfate before disposal.[1]

References

  • Synthesis of 2-chloro-3-hydroxy-4-methoxybenzaldehyde

    • Source: ChemicalBook / Liter
    • Context: Describes the use of t-BuOCl for ortho-chlorination of activ
    • URL:

  • Bromination of Methoxybenzaldehydes

    • Source: Organic Syntheses & SciELO.
    • Context: Protocols for regioselective bromination using NBS in polar solvents to favor para-substitution relative to the activ
    • URL:

  • General Reduction Protocols (NaBH4)

    • Source: Master Organic Chemistry.
    • Context: Standard operating procedures for chemoselective reduction of aldehydes in the presence of aryl halides.
    • URL:

  • Precursor Availability (3-Hydroxybenzaldehyde)

    • Source: Sigma-Aldrich.[2]

    • Context: Commercial availability of the key starting material to bypass the initial nitr
    • URL:

Sources

Application Notes and Protocols: Selective Reduction of 6-bromo-2-chloro-3-methoxybenzoic acid to (6-bromo-2-chloro-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective reduction of carboxylic acids to their corresponding primary alcohols is a cornerstone transformation in organic synthesis, particularly within the realm of pharmaceutical and fine chemical development. The target molecule for this guide, (6-bromo-2-chloro-3-methoxyphenyl)methanol, is a functionalized benzyl alcohol derivative. Its precursors, substituted benzoic acids, are common intermediates in drug discovery. The presence of multiple halogen substituents on the aromatic ring of the starting material, 6-bromo-2-chloro-3-methoxybenzoic acid, necessitates a reducing agent with high chemoselectivity to avoid unwanted dehalogenation or other side reactions.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective reduction of 6-bromo-2-chloro-3-methoxybenzoic acid. We will explore two of the most prevalent and effective reducing agents for this transformation: Borane-Tetrahydrofuran Complex (BH₃·THF) and Lithium Aluminum Hydride (LAH). This guide will delve into the mechanistic rationale behind the choice of reagent, provide detailed, step-by-step experimental protocols, and offer insights into the practical aspects of these reductions to ensure a successful and reproducible outcome.

Choosing the Right Reducing Agent: A Comparative Analysis

The selection of an appropriate reducing agent is paramount for the successful synthesis of (6-bromo-2-chloro-3-methoxyphenyl)methanol. The key challenge lies in the selective reduction of the carboxylic acid moiety without affecting the bromo and chloro substituents on the aromatic ring.

Borane Complexes (BH₃·THF): The Chemoselective Workhorse

Borane (BH₃) and its complexes, such as Borane-Tetrahydrofuran (BH₃·THF) and Borane-Dimethylsulfide (BH₃·SMe₂), are highly effective reagents for the reduction of carboxylic acids. A significant advantage of borane is its remarkable chemoselectivity. It readily reduces carboxylic acids while typically not affecting a wide range of other functional groups, including esters, amides, and, crucially for this application, aryl halides.[1][2] This selectivity stems from the electrophilic nature of borane, which preferentially interacts with the electron-rich carbonyl oxygen of the carboxylic acid.[3]

The reaction of borane with a carboxylic acid proceeds through the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed during the workup to yield the primary alcohol.[4]

Lithium Aluminum Hydride (LAH): The Powerhouse with Caveats

Lithium Aluminum Hydride (LiAlH₄) is a potent and versatile reducing agent capable of reducing a wide array of functional groups, including carboxylic acids, esters, amides, and nitriles.[5][6] Its powerful nucleophilic hydride (H⁻) delivery makes it highly efficient for the reduction of carboxylic acids to primary alcohols.[7][8]

However, the high reactivity of LAH can also be a drawback. It is generally less chemoselective than borane and can potentially reduce aryl halides, especially under forcing conditions. While the reduction of aryl halides by LAH is not always facile, the risk of dehalogenation exists, which could lead to a mixture of products and complicate purification. Furthermore, LAH reacts violently with protic solvents, including water and alcohols, necessitating strict anhydrous reaction conditions and a careful workup procedure.[9]

Recommendation for this Application:

For the reduction of 6-bromo-2-chloro-3-methoxybenzoic acid, Borane-Tetrahydrofuran Complex (BH₃·THF) is the recommended reagent due to its superior chemoselectivity, which minimizes the risk of dehalogenation and ensures a cleaner reaction profile. While LAH can also effect the desired transformation, the potential for side reactions makes it a less ideal choice for this particular substrate.

Experimental Protocols

The following are detailed protocols for the reduction of 6-bromo-2-chloro-3-methoxybenzoic acid using both BH₃·THF and, for comparative purposes, LAH.

Protocol 1: Selective Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)

This protocol is adapted from general procedures for the borane reduction of carboxylic acids.[3]

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
6-bromo-2-chloro-3-methoxybenzoic acid265.492.65 g10.0
Borane-Tetrahydrofuran complex (1 M in THF)-30 mL30.0
Anhydrous Tetrahydrofuran (THF)72.1150 mL-
Methanol32.0420 mL-
1 M Hydrochloric Acid (HCl)-30 mL-
Saturated Sodium Bicarbonate Solution (NaHCO₃)-50 mL-
Saturated Sodium Chloride Solution (Brine)-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.375 g-
Ethyl Acetate88.11150 mL-

Instrumentation:

  • Round-bottom flask (250 mL) with a magnetic stir bar

  • Addition funnel

  • Condenser with a nitrogen inlet

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve starting material in anhydrous THF in a flame-dried flask under N2. B Cool the solution to 0°C in an ice-water bath. A->B C Add BH3·THF solution dropwise via an addition funnel over 30 minutes. B->C D Allow the reaction to warm to room temperature and stir for 4-6 hours. C->D E Monitor reaction progress by TLC. D->E F Cool the reaction to 0°C and slowly add methanol to quench excess BH3. E->F G Add 1 M HCl and stir for 30 minutes. F->G H Extract with ethyl acetate. G->H I Wash the organic layer with saturated NaHCO3 and brine. H->I J Dry the organic layer over MgSO4 and filter. I->J K Concentrate the filtrate under reduced pressure. J->K L Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate). K->L G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup (Fieser Method) cluster_purification Purification A Suspend LAH in anhydrous THF in a flame-dried flask under N2. B Cool the suspension to 0°C in an ice-water bath. A->B D Add the solution of the starting material dropwise to the LAH suspension. B->D C Dissolve starting material in anhydrous THF. C->D E Allow the reaction to warm to room temperature and stir for 2-4 hours. D->E F Monitor reaction progress by TLC. E->F G Cool the reaction to 0°C. F->G H Sequentially and slowly add water, 15% NaOH, and then more water. G->H I Stir until a granular precipitate forms. H->I J Filter the mixture and wash the solid with THF or ethyl acetate. I->J K Concentrate the filtrate under reduced pressure. J->K L Purify the crude product by column chromatography. K->L G cluster_mechanism Mechanism of Borane Reduction R-COOH R-COOH Intermediate1 R-COO-BH₂ + H₂ R-COOH->Intermediate1 + BH₃ BH3 BH₃·THF Intermediate2 R-CH₂-O-B< Intermediate1->Intermediate2 + 2 R-COOH - 2 H₂ R-CH2OH R-CH₂OH Intermediate2->R-CH2OH + H₂O H2O H₂O (Workup) G cluster_mechanism Mechanism of LAH Reduction R-COOH R-COOH Intermediate1 R-COO⁻ + H₂ + AlH₃ R-COOH->Intermediate1 + [AlH₄]⁻ AlH4- [AlH₄]⁻ Intermediate2 R-CHO (Aldehyde) Intermediate1->Intermediate2 + [AlH₄]⁻ Intermediate3 R-CH₂-O⁻ Intermediate2->Intermediate3 + [AlH₄]⁻ R-CH2OH R-CH₂OH Intermediate3->R-CH2OH + H₃O⁺ H3O+ H₃O⁺ (Workup)

Sources

Protocols for protecting benzyl alcohol groups in halogenated arenes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protection of Benzyl Alcohol Groups in Halogenated Arenes

Part 1: Executive Summary & Strategic Analysis

The Challenge: The Chemoselectivity Paradox In drug development, halogenated arenes (aryl halides) are high-value scaffolds, serving as precursors for cross-coupling (Suzuki, Buchwald-Hartwig) or metallation (Lithium-Halogen exchange). However, the presence of a benzylic alcohol creates a "chemoselectivity paradox":

  • Acidity: The electron-withdrawing nature of the halogen renders the benzylic alcohol more acidic (

    
    ) than aliphatic alcohols, making it prone to deprotonation and interference with organometallic reagents.
    
  • Lability: Benzylic C-O bonds are susceptible to hydrogenolysis or acid-catalyzed cleavage, risking premature loss of the protecting group (PG).

The Solution: This guide details three orthogonal protection protocols selected based on the downstream chemistry intended for the aryl halide.

Strategic Selection Matrix
FeatureSilyl Ethers (TBS) Acetals (MOM/THP) Benzyl Ethers (PMB)
Primary Utility Pd-Catalyzed CouplingsLi-Halogen Exchange / GrignardsOrthogonal Stability
Base Stability Good (Carbonates/Phosphates)Excellent (n-BuLi compatible)Excellent
Acid Stability PoorFair (Stable to weak acid)Good
Removal Fluoride (

) or Acid
Strong AcidOxidation (DDQ) or Acid
Risk Factor Labile to

bases
Carcinogenic reagents (MOM)Dehalogenation risk (if H2/Pd used)

Part 2: Decision Logic & Workflow Visualization

The following decision tree illustrates the logic for selecting the correct protecting group based on the intended fate of the halogenated arene.

PG_Selection Start Substrate: Halogenated Benzyl Alcohol Decision Next Step for Aryl Halide? Start->Decision Pd_Chem Pd-Catalyzed Coupling (Suzuki, Heck, Buchwald) Decision->Pd_Chem Mild Base Li_Chem Lithium-Halogen Exchange (n-BuLi, t-BuLi) Decision->Li_Chem Strong Nucleophile Ortho Acidic/Oxidative Conditions Decision->Ortho Complex Synthesis TBS Protocol A: TBS Ether (Fluoride Cleavable) Pd_Chem->TBS Best Balance MOM Protocol B: MOM/THP Acetal (Base/Li Stable) Li_Chem->MOM Prevents Migration PMB Protocol C: PMB Ether (Oxidative Cleavage) Ortho->PMB Avoids H2/Pd

Figure 1: Decision logic for protecting group selection based on downstream chemoselectivity requirements.

Part 3: Detailed Experimental Protocols

Protocol A: TBS Protection (The Workhorse)

Best for: Suzuki, Heck, and Sonogashira couplings.

Mechanism: Imidazole acts as a general base and a nucleophilic catalyst, forming a reactive N-silyl-imidazolium intermediate that transfers the silyl group to the alcohol.

Reagents:

  • Substrate (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 – 1.5 equiv)

  • Imidazole (2.5 equiv)

  • DMF (Anhydrous, 0.5 M concentration)

Step-by-Step:

  • Dissolution: Dissolve the halogenated benzyl alcohol and imidazole in anhydrous DMF under Nitrogen (

    
    ).
    
  • Addition: Cool to 0°C. Add TBSCl portion-wise (solid) or dropwise (if solution).

  • Reaction: Warm to Room Temperature (RT) and stir for 2–12 hours.

    • Checkpoint: Monitor TLC.[1] The product will be less polar (higher

      
      ) than the starting alcohol.
      
  • Workup (Critical): Dilute with

    
     or EtOAc. Wash 3x with water (to remove DMF) and 1x with Brine.
    
  • Purification: Flash chromatography (typically Hexanes/EtOAc).[2]

Validation:

  • 1H NMR: Look for two singlets near

    
     0.0-0.1 ppm (Si-Me) and one singlet near 
    
    
    
    0.9 ppm (t-Butyl).
  • Stability Note: Stable to

    
     and 
    
    
    
    (Suzuki bases). Cleaved by TBAF.
Protocol B: MOM Protection (The Fortress)

Best for: Lithium-Halogen exchange, Grignard formation. Safety Warning: MOM-Cl is a known carcinogen.[3] Handle in a fume hood with double gloves.

Mechanism:


 substitution. The base deprotonates the alcohol; the alkoxide attacks the highly electrophilic chloromethyl methyl ether.

Reagents:

  • Substrate (1.0 equiv)

  • MOM-Cl (Methoxymethyl chloride) (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • DCM (Dichloromethane) (Anhydrous)

Step-by-Step:

  • Setup: Dissolve substrate and DIPEA in anhydrous DCM under

    
     at 0°C.
    
  • Addition: Add MOM-Cl dropwise via syringe. (Do not use needles that can corrode; use glass/stainless steel).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Carefully add saturated

    
     solution.
    
  • Purification: Standard extraction (DCM) and silica chromatography.

Why this choice? Silyl ethers can undergo Retro-Brook rearrangement (silyl migration from O to C) in the presence of strong organolithiums. MOM ethers coordinate Lithium, stabilizing the intermediate and preventing migration.

Protocol C: PMB Protection (The Orthogonal Route)

Best for: Cases where acid/base stability is needed, but Hydrogenolysis is forbidden.

The "Gotcha" with Benzyl Ethers: Standard Benzyl (Bn) groups are removed via Hydrogenolysis (


).[4] This condition often debrominates or deiodinates aryl halides.  Therefore, we use PMB (p-Methoxybenzyl) , which can be removed oxidatively with DDQ, preserving the aryl halide.

Reagents:

  • Substrate (1.0 equiv)

  • PMB-Trichloroacetimidate (1.2 equiv) [Mild Acid Catalyzed Method]

  • CSA (Camphorsulfonic acid) or PPTS (Catalytic, 0.1 equiv)

  • DCM or Toluene

Step-by-Step:

  • Dissolution: Dissolve substrate and PMB-Trichloroacetimidate in DCM.

  • Catalysis: Add catalytic CSA at RT.

  • Reaction: Stir for 2–6 hours. A precipitate (trichloroacetamide) often forms.

  • Workup: Filter off the precipitate. Wash filtrate with saturated

    
    .
    
  • Deprotection Strategy: Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM/Water to remove PMB later, leaving the halogen intact.

Part 4: Quality Control & Troubleshooting

Self-Validating the Workflow: The following diagram outlines the critical QC checkpoints to ensure the protection has not compromised the halogen integrity.

QC_Workflow Rxn Reaction Complete Workup Aqueous Workup Rxn->Workup QC_1 QC Checkpoint 1: 1H NMR (Benzylic Protons) Workup->QC_1 Result_A Shift Downfield (~0.2 ppm) = Protection Success QC_1->Result_A Result_B Aromatic Region Change? = Halogen Loss (Warning) QC_1->Result_B

Figure 2: Quality Control workflow focusing on NMR validation of benzylic shift and aromatic integrity.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield (TBS) Steric hindrance or wet solventUse TBSOTf (more reactive) + 2,6-Lutidine; Ensure anhydrous DMF.
Product is unstable on Silica Acid sensitivity (THP/MOM)Add 1% Triethylamine (

) to the eluent during chromatography.
Halogen Loss Radical mechanism (Iodides)Protect from light; Avoid

for deprotection.
Incomplete Rxn (MOM) Poor nucleophilicityAdd catalytic NaI (Finkelstein condition) to generate MOM-I in situ.

Part 5: References

  • Greene's Protective Groups in Organic Synthesis (Wiley).[5][6] The definitive guide for stability charts and deprotection conditions.

  • Organic Chemistry Portal: Silyl Ethers . Comprehensive mechanism and stability data for TBS/TBDPS groups.

  • Organic Chemistry Portal: MOM Ethers . Protocols for Methoxymethyl ether formation and cleavage.

  • Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives."[7] J. Am. Chem. Soc.[7]1972 , 94, 6190. (The foundational paper for TBS protection).[7]

Sources

Application Note: Nucleophilic Substitution of 6-Bromo-2-chloro-3-methoxybenzyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the nucleophilic substitution chemistry of 6-bromo-2-chloro-3-methoxybenzyl derivatives . This scaffold presents a classic "steric wall" problem in organic synthesis, where the benzylic position is flanked by two halogen atoms (2-chloro and 6-bromo), severely inhibiting standard


 pathways.[1][2]

The following guide synthesizes mechanistic insights with optimized experimental protocols to overcome these barriers, tailored for high-value medicinal chemistry applications.

Introduction & Structural Analysis

The 6-bromo-2-chloro-3-methoxybenzyl moiety is a highly functionalized aromatic scaffold used in the synthesis of antivirals, antitubercular agents (related to quinoline pharmacophores), and kinase inhibitors.[1][2]

The "Steric Wall" Challenge

The primary synthetic challenge lies in the 1,2,6-substitution pattern .[1] The benzylic carbon (C


) is sandwiched between a chlorine atom at position 2 and a bromine atom at position 6.
  • Steric Inhibition: The Van der Waals radii of Cl (1.75 Å) and Br (1.85 Å) effectively shield the backside of the benzylic carbon, significantly retarding

    
     attack.[1]
    
  • Electronic Deactivation:

    • 
       Pathway:  The carbocation intermediate at the benzylic position is destabilized by the inductive electron-withdrawing effects (-I) of the ortho-halogens. While the 3-methoxy group is an electron-donating group (EDG), its position is meta to the benzylic carbon, preventing direct resonance stabilization of the cation.[1]
      
    • 
       Pathway:  The electron-rich nature of the ring (due to methoxy) discourages nucleophilic attack by electron-rich nucleophiles due to repulsion, although the primary factor remains steric hindrance.
      

Mechanistic Pathway & Decision Matrix[1]

The reaction trajectory is dictated by the nucleophile strength and solvent system.

Diagram 1: Reaction Logic Flow

ReactionLogic Start Start: 6-Bromo-2-chloro-3-methoxybenzyl Halide CheckNuc Nucleophile Type? Start->CheckNuc StrongNuc Strong/Anionic (N3-, CN-, RS-) CheckNuc->StrongNuc WeakNuc Weak/Neutral (Amines, Alcohols) CheckNuc->WeakNuc SN2_Block Direct SN2 Blocked by Sterics StrongNuc->SN2_Block SN1_Risk SN1 Pathway: Slow (Inductive Destabilization) WeakNuc->SN1_Risk Activation Activation Required: Finkelstein (NaI) or PTC SN2_Block->Activation Solution Product Substituted Product Activation->Product Silver Silver Promoted (Ag+) Forces Halide Abstraction SN1_Risk->Silver Solution Silver->Product

Caption: Decision matrix for selecting reaction conditions based on nucleophile type and steric constraints.

Experimental Protocols

Protocol A: Finkelstein-Activated Amination (General Purpose)

Objective: To install an amine functionality (e.g., morpholine, piperazine, or primary amines) despite steric hindrance.[1][2] Mechanism: In situ conversion of the benzyl chloride/bromide to the more reactive benzyl iodide using a catalytic or stoichiometric source of Iodide (I⁻). The Iodide is a smaller, better nucleophile that can penetrate the steric wall, and a better leaving group (LG) for the subsequent amine attack.[1]

Materials:

  • Substrate: 6-bromo-2-chloro-3-methoxybenzyl bromide (1.0 equiv)[1][2]

  • Nucleophile: Amine (1.2 – 1.5 equiv)[2]

  • Catalyst: Sodium Iodide (NaI) (0.2 – 0.5 equiv) or Tetrabutylammonium Iodide (TBAI) (0.1 equiv)[1][2]

  • Base:

    
     (2.0 equiv) or DIPEA (for solubility)[1][2]
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1][2]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-2-chloro-3-methoxybenzyl bromide (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).

  • Activation: Add NaI (0.2 mmol, 20 mol%). Stir at room temperature for 15 minutes. Observation: The solution may darken slightly due to trace iodine formation; this is normal.

  • Addition: Add the Amine (1.2 mmol) followed by powdered, anhydrous

    
      (2.0 mmol).
    
  • Reaction: Fit the flask with a reflux condenser and heat to 60–80°C under an inert atmosphere (

    
     or Ar).
    
    • Note: Do not exceed 80°C initially to avoid polymerization or decomposition of the sensitive benzyl halide.

  • Monitoring: Monitor by TLC or LC-MS every 2 hours. The intermediate benzyl iodide may be visible (often runs slightly higher/lower than bromide).

  • Workup: Once conversion is >95%, cool to RT. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve in EtOAc, wash with water and brine. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1][2]

Critical Control Point: If the reaction stalls, switch solvent to DMF and increase temperature to 90°C, but ensure the amine is not volatile.

Protocol B: Phase Transfer Catalyzed (PTC) Etherification/Thioetherification

Objective: Substitution with oxygen (phenols, alcohols) or sulfur nucleophiles.[1][2] Mechanism: Uses a quaternary ammonium salt to shuttle the anionic nucleophile from a solid/aqueous phase into the organic phase, increasing reactivity in non-polar media where solvation shells are minimized.[1]

Materials:

  • Substrate: 6-bromo-2-chloro-3-methoxybenzyl bromide[1][2]

  • Nucleophile: Phenol derivative or Thiol (1.1 equiv)[1][2]

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5-10 mol%)[1][2]

  • Base: 50% NaOH (aq) or solid KOH[1][2]

  • Solvent: Toluene or Dichloromethane (DCM)[1][2]

Step-by-Step Procedure:

  • Biphasic Setup: Dissolve the substrate (1.0 equiv) and the nucleophile (1.1 equiv) in Toluene (10 volumes).[1]

  • Catalyst Addition: Add TBAB (0.05 equiv).

  • Base Addition: Add 50% NaOH solution (2.0 equiv) dropwise with vigorous stirring.

  • Reaction: Heat the biphasic mixture to 50–60°C with rapid stirring (to maximize interfacial area).

  • Workup: Separate layers. Wash the organic layer with water (2x) and brine. Dry over

    
    .[2]
    
  • Purification: Recrystallization is often possible due to the high crystallinity of these poly-halogenated aromatics.[2]

Protocol C: Silver-Mediated Solvolysis (For Weak Nucleophiles)

Objective: Reaction with weak nucleophiles (e.g., water/alcohols to make the benzyl alcohol or ether) when


 fails completely.[1][2]
Mechanism: 

abstracts the halide (precipitation of AgBr/AgCl), forcing the formation of the carbocation, which is then trapped by the solvent.[1]

Materials:

  • Reagent: Silver Carbonate (

    
    ) or Silver Triflate (
    
    
    
    )[1][2]
  • Solvent: Alcohol (MeOH/EtOH) or wet Acetone/THF.[1][2]

Procedure:

  • Dissolve substrate in the nucleophilic solvent (e.g., MeOH).[1]

  • Add

    
     (1.1 equiv).[1][2] Protect from light (wrap flask in foil).
    
  • Stir at RT.[2] If no reaction after 4h, warm to 40°C.

  • Filter through a Celite pad to remove silver salts.[2] Concentrate.

Data Summary & Optimization Table

ParameterStandard ConditionOptimized Condition (Steric)Rationale
Solvent Acetone, DCMDMF, NMP, MeCN High dielectric constant stabilizes transition states; breaks ion pairs.[1][2]
Temperature RT to 40°C60°C - 90°C Thermal energy required to overcome steric repulsion barrier.[2]
Leaving Group Chloride (Cl)Iodide (I) via Finkelstein I- is a better LG and less sterically demanding during departure.[1][2]
Catalyst NoneTBAI, NaI, 18-Crown-6 Phase transfer or nucleophilic catalysis is essential.[1][2]
Base


/

Cesium effect: larger cation improves solubility and nucleophilicity of the anion.

Safety & Handling

  • Lachrymator Hazard: Benzyl halides (especially bromides) are potent lachrymators (tear gas agents).[1][2]

    • Control: Always handle in a functioning fume hood.[2]

    • Decontamination:[2] Quench glassware with dilute ammonia or sodium thiosulfate solution before removing from the hood.

  • Skin Sensitizer: Avoid contact.[2] Double glove (Nitrile).[1][2]

  • Chemical Compatibility: Avoid mixing with strong oxidizers.[2] The presence of multiple halogens makes the compound relatively stable to oxidation, but sensitive to strong reducing agents (dehalogenation).[1]

Visualizing the Workflow

Diagram 2: Optimization Workflow

Optimization Input Reaction Stalled/Low Yield? Step1 Add Catalyst (NaI/TBAI) Input->Step1 Step2 Switch Solvent (DMF) Step1->Step2 If fails Success Target Yield > 80% Step1->Success If works Step3 Increase Temp (80°C) Step2->Step3 If fails Step2->Success Step4 Change Base (Cs2CO3) Step3->Step4 If fails Step3->Success Step4->Success

Caption: Stepwise troubleshooting protocol for optimizing yields in sterically hindered substitutions.

References

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[2] (Foundational text on steric effects in nucleophilic substitution).

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[2] (Standard protocols for benzyl halide synthesis and substitution).

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for 2-Bromo-6-chloro-3-methoxyphenol. Retrieved from .[1][2]

  • Google Patents. (2012).[1][2] CN102850269A - Synthesis process for quinoline derivatives. Retrieved from . (Describes coupling of similar sterically congested benzyl halides).

  • BenchChem. (2025).[1][2][3] Chloro vs. Bromo: A Comparative Guide to Reactivity in Cross-Coupling Reactions. Retrieved from .[1][2] (Comparative reactivity data for aryl/benzyl halides).

Sources

Application Note: Preparation of Benzyl Halides from (6-Bromo-2-chloro-3-methoxyphenyl)methanol

[1]

Executive Summary & Strategic Analysis

The transformation of (6-Bromo-2-chloro-3-methoxyphenyl)methanol (Compound 1 ) to its halide derivatives presents a unique set of challenges governed by "Steric-Electronic Mismatch":

  • Steric Congestion (The "Orthogonal Blockade"): The 2-chloro and 6-bromo substituents create a "picket fence" around the benzylic carbon.[1] This severely retards

    
     backside attack, necessitating conditions that either drive the reaction via a tightly associated ion pair (
    
    
    -like) or utilize highly activated leaving groups (e.g., oxyphosphonium salts).
  • Electronic Ambivalence: The 3-methoxy group is an electron-donating group (EDG) by resonance, which would typically stabilize a benzylic carbocation.[1] However, the inductive withdrawal from the ortho-halogens (Cl, Br) destabilizes this cation.

  • Stability Profile: Unlike simple methoxy-benzyl halides, which are prone to rapid self-polymerization (Friedel-Crafts), the steric bulk of the 2,6-halogens protects this scaffold, rendering the resulting halides isolable and stable for storage under proper conditions.

Reaction Pathway Overview[2][3]

The following diagram illustrates the divergent pathways for Chlorination and Bromination, highlighting the critical intermediates.

ReactionSchemecluster_legendPathway KeySM(6-Bromo-2-chloro-3-methoxyphenyl)methanol(Starting Material)Inter_ClChlorosulfite Intermediate[Ar-CH2-O-SO-Cl]SM->Inter_ClSOCl2, DMF (cat.)CH2Cl2, 0°C to RTInter_BrOxyphosphonium Salt[Ar-CH2-O-P(Ph)3]+SM->Inter_BrPBr3 or CBr4/PPh3DCM, 0°CProd_ClBenzyl ChlorideProduct AInter_Cl->Prod_Cl- SO2, - HCl(Nu: Substitution)Prod_BrBenzyl BromideProduct BInter_Br->Prod_BrDriven by P=O bondformationkey1Blue: Chlorination Routekey2Red: Bromination Route

Figure 1: Divergent synthetic pathways. The chlorination proceeds via an internal nucleophilic substitution (

Protocol A: Synthesis of Benzyl Chloride

Method: Thionyl Chloride (

1Rationale:


Materials Table
ReagentEquiv.RoleKey Property
Start Material (1) 1.0SubstrateMW: ~251.5 g/mol
Thionyl Chloride 1.5Chlorinating AgentB.P. 74.6°C; Fumes in air
DMF 0.05CatalystActivates SOCl2
Dichloromethane (DCM) 10 VolSolventAnhydrous required
Step-by-Step Procedure
  • Setup: Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and an addition funnel. Connect the exhaust to a caustic scrubber (NaOH trap) to neutralize

    
     and 
    
    
    off-gas.[1]
  • Dissolution: Charge Compound 1 (10.0 g, 1.0 equiv) and anhydrous DCM (100 mL). Add DMF (catalytic, ~5-10 drops).[1] Cool the mixture to 0°C in an ice/water bath.

  • Addition: Charge Thionyl Chloride (

    
    , 1.5 equiv) into the addition funnel. Add dropwise over 30 minutes. Note: Gas evolution will be vigorous.
    
  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.

    • IPC (In-Process Control):[1] Monitor by TLC (Hexane/EtOAc 8:2).[1] The alcohol spot (lower Rf) should disappear, replaced by the chloride (high Rf, UV active).

  • Quench & Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess

      
       and DCM. Caution: Do this in a well-ventilated hood.
      
    • Redissolve the residue in fresh DCM (100 mL).

    • Wash with Saturated

      
       (2 x 50 mL) to neutralize residual acid.[1]
      
    • Wash with Brine (50 mL).[1]

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: The crude material is often pure enough (>95%) for subsequent steps.[1] If necessary, purify via short-pad silica filtration (eluting with 5% EtOAc in Hexanes).[1]

Protocol B: Synthesis of Benzyl Bromide

Method: Phosphorus Tribromide (

1Rationale:


1
Materials Table
ReagentEquiv.RoleKey Property
Start Material (1) 1.0SubstrateSolid
Phosphorus Tribromide 0.40Brominating Agent1 mol PBr3 converts 3 mol alcohol
DCM or Toluene 10 VolSolventAnhydrous
Step-by-Step Procedure
  • Setup: Flame-dried flask, nitrogen atmosphere, ice bath.

  • Dissolution: Dissolve Compound 1 (10.0 g) in anhydrous DCM (100 mL). Cool to 0°C .[1][2]

  • Addition: Add

    
     (0.40 equiv) dropwise via syringe.[1] Caution: 
    
    
    reacts violently with moisture.
    • Mechanistic Note: The stoichiometry is theoretically 0.33, but a slight excess (0.40) ensures full conversion of the sterically hindered alcohol.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 2 hours.

  • Quench: Cool back to 0°C. Slowly add water (20 mL) dropwise to hydrolyze excess

    
    .
    
  • Workup:

    • Separate the organic layer.[3]

    • Wash the aqueous layer with DCM (2 x 30 mL).

    • Combined organics are washed with Sat.

      
       and Brine.[1]
      
    • Dry (

      
      ) and concentrate.[1]
      
  • Storage: Benzyl bromides are less stable than chlorides.[1] Store at -20°C under Argon.

Analytical Characterization & QC

Verify the identity of the product using the following expected data points.

MetricBenzyl Chloride DerivativeBenzyl Bromide Derivative
Physical State White to off-white solid/oilWhite to yellow solid (light sensitive)
1H NMR (CDCl3) Benzylic

singlet: ~4.7 - 4.8 ppm
Benzylic

singlet: ~4.5 - 4.6 ppm
Shift vs Alcohol Shifted downfield by ~0.1-0.2 ppmShifted upfield slightly relative to Cl
Mass Spec M+ / M+2 (3:1 ratio for Cl)M+ / M+2 (1:1 ratio for Br)

Troubleshooting & Critical Parameters

Workflow Logic Diagram

The following Graphviz diagram outlines the decision-making process during the reaction monitoring phase.

TroubleshootingStartCheck IPC (TLC/HPLC)at 2 HoursDecisionIs Starting MaterialConsumed?Start->DecisionYesProceed to Quench(Cold NaHCO3)Decision->YesYesNoAnalyze Impurity ProfileDecision->NoNoImpurity1New Spot (Lower Rf)?Likely Dimer/EtherNo->Impurity1Impurity2No Change?Steric StallNo->Impurity2Action1Action: Reduce Temp,Dilute ReactionImpurity1->Action1Action2Action: Add 0.5 eq Catalyst(DMF) or Heat to 35°CImpurity2->Action2

Figure 2: Troubleshooting logic for incomplete reactions. The steric bulk of the 2,6-substituents may require thermal activation if the reaction stalls.

Common Issues
  • Dimerization: If the concentration is too high, the product benzyl halide can react with unreacted alcohol to form a dibenzyl ether. Prevention:[1] Maintain dilute conditions (0.1 M - 0.2 M).

  • Hydrolysis: The product is a benzyl halide and can revert to the alcohol during aqueous workup if the pH is too high or the contact time is too long. Prevention:[1] Use cold bicarbonate and minimize extraction time.[1]

Safety Protocol (Lachrymator Warning)

  • Hazard: Benzyl halides are potent lachrymators (tear gas agents) and skin irritants.[1] They alkylate DNA and proteins.[1]

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or 10% sodium thiosulfate to nucleophilically displace the halide and neutralize the lachrymatory effect.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

References

  • Appel Reaction Mechanism: Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[2] Angewandte Chemie International Edition in English, vol. 14, no. 12, 1975, pp. 801–811.[4] Link

  • Chlorination of Hindered Alcohols: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012.
  • Starting Material Data: PubChem Compound Summary for (6-Bromo-2-chloro-3-methoxyphenyl)methanol. Link

  • General Benzyl Halide Synthesis: "Benzyl Chloride Synthesis." Organic Chemistry Portal. Link

Application Notes and Protocols: Strategic Functionalization of the 3-Methoxy Group in Bromochlorobenzyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Synthetic Versatility

Bromochlorobenzyl alcohols are valuable synthetic intermediates in medicinal chemistry and materials science. The substituents on the aromatic ring, including the methoxy group, provide specific electronic and steric properties. However, the true synthetic potential of these molecules is often realized through the strategic functionalization of these existing groups. The 3-methoxy group, in particular, offers a versatile handle for introducing a range of functionalities, thereby enabling the exploration of structure-activity relationships and the development of novel compounds.

This technical guide provides an in-depth exploration of key strategies for the functionalization of the 3-methoxy group in bromochlorobenzyl alcohols. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the analytical techniques required for the robust characterization of the resulting products. The focus is not merely on the procedural steps but on the rationale behind the choice of reagents and conditions, empowering researchers to adapt and troubleshoot these methods effectively.

Section 1: Demethylation: Accessing the Phenolic Hydroxyl Group

The conversion of the 3-methoxy group to a hydroxyl group is a foundational transformation, opening avenues for further derivatization, such as etherification, esterification, or use as a directing group in subsequent aromatic substitutions. The most robust and widely employed method for the cleavage of aryl methyl ethers is treatment with boron tribromide (BBr₃).[1][2]

The Rationale Behind Boron Tribromide (BBr₃) Ether Cleavage

Boron tribromide is a powerful Lewis acid that readily coordinates to the oxygen atom of the methoxy group. This coordination weakens the C-O bond, making the methyl group susceptible to nucleophilic attack by a bromide ion. The reaction proceeds through the formation of a charged intermediate, and one equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether.[1][3] The overall process is typically followed by a hydrolysis step to liberate the free phenol.

Protocol: BBr₃-Mediated Demethylation of a Generic 3-Methoxy-bromochlorobenzyl Alcohol

This protocol provides a general procedure that should be optimized for specific substrates.

Materials:

  • 3-Methoxy-bromochlorobenzyl alcohol derivative

  • Dichloromethane (DCM), anhydrous

  • Boron tribromide (BBr₃), 1.0 M solution in DCM

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Preparation: Dissolve the 3-methoxy-bromochlorobenzyl alcohol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of BBr₃: Slowly add the BBr₃ solution (1.1 - 1.5 eq) dropwise via a syringe or dropping funnel over 15-30 minutes. The reaction is often exothermic. Maintain the temperature below -70 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), looking for the consumption of the starting material.

  • Quenching: Once the reaction is complete, slowly and carefully add methanol to the reaction mixture at -78 °C to quench the excess BBr₃. Allow the mixture to warm to room temperature.

  • Workup: Add water to the reaction mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired 3-hydroxy-bromochlorobenzyl alcohol.

Table 1: Typical Reaction Parameters for BBr₃ Demethylation

ParameterValue/ConditionRationale
Temperature -78 °CMinimizes side reactions and controls the exothermicity of the BBr₃ addition.
Solvent Anhydrous DCMAprotic and inert to BBr₃, with a low freezing point.
Stoichiometry 1.1 - 1.5 eq BBr₃A slight excess ensures complete conversion of the starting material.[1]
Quenching Agent MethanolReacts with excess BBr₃ to form volatile byproducts.
Mechanistic Workflow of BBr₃ Ether Cleavage

BBr3_Cleavage cluster_0 Step 1: Lewis Acid Adduct Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Hydrolysis Ar-O-Me Aryl Methyl Ether Adduct [Ar-O(BBr₃)-Me]⁺ Ar-O-Me->Adduct + BBr₃ BBr3 BBr₃ Adduct_2 [Ar-O(BBr₃)-Me]⁺ Intermediate Ar-O-BBr₂ + MeBr Adduct_2->Intermediate + Br⁻ (SN2) Br- Br⁻ Ar-O-BBr2 Ar-O-BBr₂ Phenol Ar-OH Ar-O-BBr2->Phenol + H₂O H2O H₂O

Caption: BBr₃-mediated demethylation workflow.

Section 2: Oxidation of the Benzylic Alcohol

Functionalization is not limited to the methoxy group; the benzylic alcohol itself is a prime site for transformation. Oxidation of the alcohol to an aldehyde or a carboxylic acid introduces new reactive handles and significantly alters the electronic properties of the molecule.

Rationale for Selective Oxidation

A variety of oxidizing agents can be employed, with the choice depending on the desired product (aldehyde vs. carboxylic acid) and the presence of other sensitive functional groups.[4] For the selective oxidation to the aldehyde, mild reagents are preferred to prevent over-oxidation. For the conversion to a carboxylic acid, stronger oxidizing conditions are necessary.

Protocol 1: Selective Oxidation to the Aldehyde using PCC

Materials:

  • 3-Methoxy-bromochlorobenzyl alcohol derivative

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Celite®

Procedure:

  • Preparation: In a round-bottom flask, suspend PCC (1.5 eq) in anhydrous DCM.

  • Reaction: Add a solution of the 3-methoxy-bromochlorobenzyl alcohol (1.0 eq) in anhydrous DCM to the PCC suspension.

  • Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® and silica gel to remove the chromium salts.

  • Concentration and Purification: Concentrate the filtrate and purify the crude aldehyde by column chromatography.

Protocol 2: Oxidation to the Carboxylic Acid using KMnO₄

Materials:

  • 3-Methoxy-bromochlorobenzyl alcohol derivative

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

Procedure:

  • Preparation: Dissolve the 3-methoxy-bromochlorobenzyl alcohol in a mixture of water and a suitable co-solvent (e.g., acetone or t-butanol) containing NaOH.

  • Oxidation: Add a solution of KMnO₄ in water dropwise to the alcohol solution. The reaction is exothermic; maintain the temperature with a water bath.

  • Monitoring: Stir until the purple color of the permanganate disappears.

  • Workup: Quench the reaction by adding solid NaHSO₃ until the brown manganese dioxide precipitate dissolves.

  • Acidification and Extraction: Acidify the solution with concentrated HCl to precipitate the carboxylic acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude carboxylic acid, which can be further purified by recrystallization or chromatography.

Table 2: Comparison of Oxidation Protocols

FeaturePCC OxidationKMnO₄ Oxidation
Product AldehydeCarboxylic Acid
Conditions Anhydrous, mildAqueous, strong
Key Reagent Pyridinium chlorochromatePotassium permanganate
Advantages High selectivity for aldehydeInexpensive reagent
Disadvantages Toxic chromium reagentRisk of over-oxidation of other groups
Oxidation Workflow Diagram

Oxidation_Workflow Start 3-Methoxy-bromochlorobenzyl Alcohol Aldehyde 3-Methoxy-bromochlorobenzaldehyde Start->Aldehyde PCC, DCM Acid 3-Methoxy-bromochlorobenzoic Acid Start->Acid KMnO₄, NaOH, H₂O Aldehyde->Acid Further Oxidation (e.g., KMnO₄)

Caption: Oxidation pathways for the benzylic alcohol.

Section 3: Trustworthiness and Self-Validation: Product Characterization

The successful functionalization of the starting material must be confirmed through rigorous analytical techniques. Each protocol described is a self-validating system when coupled with appropriate characterization of the products.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[5]

    • Demethylation: Disappearance of the methoxy signal (~3.8 ppm in ¹H NMR) and the appearance of a broad phenolic -OH signal.

    • Oxidation to Aldehyde: Disappearance of the benzylic CH₂OH signals and the appearance of a characteristic aldehyde proton signal (~9-10 ppm in ¹H NMR).

    • Oxidation to Carboxylic Acid: Appearance of a broad carboxylic acid proton signal (>10 ppm in ¹H NMR).

  • Infrared (IR) Spectroscopy: Provides information about functional groups.[5]

    • Demethylation: Appearance of a broad O-H stretch (~3200-3600 cm⁻¹).

    • Oxidation to Aldehyde: Appearance of a C=O stretch (~1700 cm⁻¹).

    • Oxidation to Carboxylic Acid: Appearance of a broad O-H stretch and a C=O stretch.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can provide fragmentation patterns for structural confirmation.

  • Chromatography (TLC, HPLC, GC): Used to assess the purity of the product and to monitor the progress of the reaction.[6]

Table 3: Spectroscopic Data for Functionalization Products

TransformationStarting Material (Characteristic Signal)Product (Characteristic Signal)Technique
Demethylation ~3.8 ppm (-OCH₃)Broad singlet (-OH)¹H NMR
Oxidation to Aldehyde ~4.6 ppm (-CH₂OH)~9-10 ppm (-CHO)¹H NMR
Oxidation to Acid ~4.6 ppm (-CH₂OH)>10 ppm (-COOH)¹H NMR
Demethylation ~2830 cm⁻¹ (C-H stretch of -OCH₃)~3200-3600 cm⁻¹ (O-H stretch)IR
Oxidation ~3200-3600 cm⁻¹ (O-H stretch)~1700 cm⁻¹ (C=O stretch)IR

Conclusion

The functionalization of the 3-methoxy group and the benzylic alcohol in bromochlorobenzyl alcohols provides a powerful platform for the synthesis of a diverse array of chemical entities. By understanding the underlying mechanisms and employing the detailed protocols provided, researchers can confidently and efficiently modify these valuable intermediates. The key to success lies in the careful execution of the reactions and the rigorous characterization of the resulting products, ensuring both the integrity of the current research and the reproducibility of future work.

References

  • Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link][1][3]

  • Griesbeck, A. G., et al. (2001). Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. Photochemical & Photobiological Sciences, 1(1), 93-98. [Link]

  • Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. Grand Valley State University ScholarWorks@GVSU. [Link]

  • Jadhav, S. D., & Pandit, A. B. (2016). Kinetics of Environmentally Friendly Phase Transfer Catalytic Oxidation of 4- Methoxybenzyl Alcohol to 4- Methoxybenzaldehyde. International Journal of Advanced Scientific and Technical Research, 6(4), 1-14. [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Pearson+. (n.d.). The reagent boron tribromide (BBr3) is used to cleave ethers... Study Prep. [Link]

  • Hewala, I. I. (1994). Gas-liquid Chromatographic and Difference Spectrophotometric Techniques for the Determination of Benzaldehyde in Benzyl Alcohol. Journal of Pharmaceutical and Biomedical Analysis, 12(1), 73-79. [Link]

Sources

Troubleshooting & Optimization

Controlling regioselectivity in bromination of 2-chloro-3-methoxytoluene

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific regioselectivity challenges in the bromination of 2-chloro-3-methoxytoluene . It is designed for synthetic chemists requiring high purity and mechanistic control.

Technical Support Center: Bromination of 2-Chloro-3-Methoxytoluene

Current Status: Operational Topic: Regioselectivity Control (Ring C6 vs. Ring C4 vs. Benzylic) Applicable Reagents: NBS,


, AIBN, 

Mechanistic Intelligence & Selectivity Analysis

Before troubleshooting, you must understand the "Battle of the Directors" occurring on your substrate. 2-chloro-3-methoxytoluene is a trisubstituted benzene ring where three distinct directing groups compete for the incoming electrophile (or radical).

The Substrate Architecture
  • Position 1 (-Me): Weak activator, ortho/para director.

  • Position 2 (-Cl): Weak deactivator, ortho/para director (steric block).

  • Position 3 (-OMe): Strong activator , ortho/para director.

The Selectivity Conflict

The methoxy group (-OMe) at C3 is the dominant directing group. It activates positions C2 (blocked) , C4 (ortho) , and C6 (para) .

  • The Major Pathway (C6 - Para): Electronic effects strongly favor substitution para to the strongest activator (-OMe). Additionally, C6 is flanked by a Methyl group and a Hydrogen, offering less steric strain than the C4 position in some conformations.

  • The Minor Pathway (C4 - Ortho): C4 is ortho to the -OMe and para to the -Me. While activated by both, the ortho attack is generally disfavored electronically compared to para in anisole systems, and sterically hindered by the adjacent -OMe.

  • The Radical Pathway (Benzylic): Under radical conditions, the C1-Methyl group becomes the primary reactive site, leading to side-chain bromination.

Decision Framework: Pathway Selection

Use this logic flow to determine the correct reaction conditions for your target.

BrominationPathways Substrate 2-Chloro-3-methoxytoluene Target Select Target Substrate->Target Ring Ring Bromination (Electrophilic Aromatic Substitution) Target->Ring Ionic Pathway SideChain Benzylic Bromination (Radical Substitution) Target->SideChain Radical Pathway Cond_Ionic Conditions: NBS, MeCN, RT OR Br2, AcOH (Exclude Light) Ring->Cond_Ionic Cond_Radical Conditions: NBS, CCl4/PhCF3, Reflux AIBN/Light SideChain->Cond_Radical C6 Major Product: 6-Bromo-2-chloro-3-methoxytoluene (Para to -OMe) C4 Minor Impurity: 4-Bromo isomer Benzylic Product: 2-Chloro-3-methoxybenzyl bromide Cond_Ionic->C6 Major Cond_Ionic->C4 Minor (<5%) Cond_Radical->Benzylic

Figure 1: Decision tree for selecting reaction conditions based on the desired regiochemical outcome.

Experimental Protocols

Protocol A: Regioselective Ring Bromination (Targeting C6)

Objective: Isolate 6-bromo-2-chloro-3-methoxytoluene with <5% C4 isomer.

Reagents:

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Acetonitrile (MeCN) (0.5 M concentration)[1]

  • Optional:

    
     (10 mol%) as a catalyst for mild activation.
    

Procedure:

  • Dissolve 2-chloro-3-methoxytoluene in MeCN at 0°C.

  • Add NBS portion-wise over 15 minutes. Crucial: Keep the reaction in the dark (wrap flask in foil) to suppress benzylic radical formation.

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitor: TLC should show a new spot slightly less polar than starting material.

  • Workup: Quench with 10%

    
     (aq), extract with EtOAc.
    

Why this works: Acetonitrile is a polar solvent that stabilizes the ionic transition state of the EAS mechanism, favoring ring bromination. Low temperature and lack of light prevent radical initiation on the methyl group [1].

Protocol B: Benzylic Bromination (Side-Chain)

Objective: Isolate 1-(bromomethyl)-2-chloro-3-methoxybenzene.

Reagents:

  • NBS (1.1 equiv)[1]

  • AIBN (Azobisisobutyronitrile) (5 mol%)

  • Solvent:

    
     (classic) or Benzotrifluoride (
    
    
    
    ) (green alternative).

Procedure:

  • Dissolve substrate in solvent.[2]

  • Add NBS and AIBN.

  • Heat to reflux (essential for radical initiation).[3]

  • Irradiate with a visible light lamp (optional but recommended if initiation is slow).

  • Stop Point: Stop immediately upon consumption of starting material to prevent gem-dibromination.

Troubleshooting & FAQs

Issue 1: "I am seeing a mixture of ring and benzylic bromination."

Diagnosis: This is a "Pathway Leak." You have competing mechanisms active simultaneously.

  • Cause: Likely presence of light or peroxides in your solvent (triggering radicals) while trying to do ring bromination.[4]

  • Solution:

    • Solvent Switch: If using non-polar solvents (DCM, Hexane), switch to Acetonitrile or DMF . Polar solvents suppress radical chains and support ionic intermediates [4].

    • Radical Scavenger: Add 1-2 mg of BHT (butylated hydroxytoluene) to the reaction mixture if you strictly want ring bromination.

    • Light Hygiene: Wrap the flask in aluminum foil.

Issue 2: "I cannot separate the C4 and C6 regioisomers."

Diagnosis: The C4 (ortho) and C6 (para) isomers have very similar polarities.

  • Prevention: It is better to optimize the reaction to favor C6 than to rely on separation.

    • Lower Temperature: Run the reaction at -10°C or 0°C. Lower temperatures generally increase selectivity for the electronically favored para (C6) product over the ortho (C4) product.

    • Reagent Change: Switch from NBS to

      
      /AcOH . The steric bulk of the brominating complex in acetic acid can sometimes enhance para-selectivity due to the "ortho-effect" (steric crowding at C4).
      
  • Purification: If separation is required, use Recrystallization rather than column chromatography. The C6 isomer (para) often has a significantly higher melting point and better symmetry than the C4 isomer. Try recrystallizing from Hexane/EtOAc (9:1).

Issue 3: "The reaction is stalling (Low Conversion)."

Diagnosis: The chlorine atom at C2 is deactivating the ring, fighting the activation from the methoxy group.

  • Solution:

    • Catalysis: Add a Lewis Acid catalyst. 5 mol%

      
        or 
      
      
      
      will drastically accelerate the EAS reaction.
    • Warning: Strong Lewis acids may degrade regioselectivity. Use the minimum amount necessary.

Issue 4: "I am getting over-bromination (Dibromo products)."

Diagnosis: The product (bromo-methoxy-toluene) is still activated and can react again.

  • Solution:

    • Stoichiometry: Use exactly 0.95 to 1.0 equivalents of NBS. Never excess.

    • Slow Addition: Add the brominating agent as a solution via syringe pump over 1 hour. This ensures the concentration of

      
       is always low relative to the substrate.
      

Comparative Data: Reaction Conditions

ConditionPrimary MechanismMajor ProductSelectivity (C6:C4)Risk Factor
NBS / MeCN / RT Ionic (EAS)Ring C6 High (~95:5)Benzylic traces if exposed to light

/ AcOH
Ionic (EAS)Ring C6 Moderate (~90:10)Handling hazardous

NBS / DMF / 0°C Ionic (EAS)Ring C6 Very High (>98:2)Difficult solvent removal
NBS /

/ Reflux
RadicalBenzylic N/ARing bromination if water is present

References

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. Available at: [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. Available at: [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS. MANAC Inc.[5] Available at: [Link]

Sources

Technical Support Center: Optimizing Crystallization Conditions for Bromochloromethoxy Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of bromochloromethoxy benzyl alcohol and related polysubstituted aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your crystallization process with scientific rigor.

Introduction: The Challenge of Crystallizing Polysubstituted Aromatics

Bromochloromethoxy benzyl alcohol represents a class of molecules with moderate polarity, featuring both hydrogen-bond donating (hydroxyl) and accepting (methoxy, halogens) groups, combined with a nonpolar aromatic ring. This amphiphilic nature can complicate solvent selection and lead to common crystallization issues such as oiling out or the formation of multiple crystalline forms (polymorphs). This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm not getting any crystals. My compound remains a clear, supersaturated solution even after cooling. What should I do?

This is a classic problem of failed nucleation. The energy barrier to form the first crystal nucleus has not been overcome. Here are several techniques to induce crystallization, ranging from simple physical methods to more controlled approaches.

Root Cause Analysis:

  • Excess Solvent: The most common reason for crystallization failure is using too much solvent, meaning the solution never becomes sufficiently supersaturated upon cooling.[1][2]

  • High Purity: Ironically, very high purity can sometimes hinder nucleation as trace impurities that might act as nucleation sites are absent.

  • Metastable Zone: Your solution might be in a "metastable zone" where it is supersaturated, but spontaneous nucleation is kinetically unfavorable.

Troubleshooting Protocol:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[3] The microscopic glass fragments and the high-energy surface created can serve as powerful nucleation sites.

  • Introduce a Seed Crystal: If you have a previous batch of the solid, add a single, tiny crystal to the supersaturated solution.[3] This bypasses the primary nucleation barrier entirely, providing a template for crystal growth.

  • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) and then allow it to cool again. This will increase the concentration and push the solution out of the metastable zone.[1][3]

Q2: My compound has "oiled out," forming a second liquid layer instead of solid crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or more accurately, above the melting point of the solute-solvent mixture.[5] This is common for compounds with relatively low melting points or when the solution is too concentrated, causing precipitation at too high a temperature.

Root Cause Analysis:

  • High Solute Concentration: The solution becomes supersaturated at a temperature where the solid phase is not yet stable.

  • Presence of Impurities: Impurities can depress the melting point of your compound, making it more prone to oiling out.[6][7][8]

  • Poor Solvent Choice: The chosen solvent may have a boiling point that is too high relative to the compound's melting point.[9][10][11]

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Heat the mixture until the oil redissolves completely. Add a small amount of additional solvent (10-20%) to decrease the saturation temperature.[1][5] Allow it to cool more slowly.

  • Lower the Cooling Rate: Slow cooling is critical. Insulate the flask or allow it to cool to room temperature on the benchtop before moving it to a cold bath. This gives molecules more time to orient themselves into a crystal lattice.

  • Change the Solvent System: If the problem persists, the solvent is likely unsuitable. Consider using a solvent pair. Dissolve the compound in a "good" solvent where it is highly soluble, then add a "poor" solvent (an anti-solvent) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.[5]

Core Experimental Protocols

Protocol 1: Systematic Solvent Screening

The foundation of any successful crystallization is selecting the right solvent. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at low temperatures.[5]

Step-by-Step Methodology:

  • Preparation: Place approximately 20-30 mg of your crude bromochloromethoxy benzyl alcohol into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature. A good candidate will show poor solubility.[5]

  • Heating: If the compound does not dissolve, heat the test tube gently in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid.

  • Solvent Pair Testing: If no single solvent is ideal, try solvent pairs. Dissolve the compound in a minimum of a "good" solvent (e.g., acetone) and add a "poor" anti-solvent (e.g., water or heptane) dropwise while hot until turbidity persists.[12][13]

Table 1: Candidate Solvents for a Polysubstituted Benzyl Alcohol

Solvent ClassExample SolventsPolarity IndexBoiling Point (°C)Rationale for Use
Alcohols Isopropanol, Ethanol3.9, 4.382, 78Can form hydrogen bonds with the hydroxyl group, often providing a good solubility differential with temperature.
Esters Ethyl Acetate4.477Good balance of polarity for moderately polar compounds.
Ketones Acetone, MEK5.1, 4.756, 80Stronger solvents, often useful as the "good" solvent in a solvent pair.
Aromatics Toluene2.4111Interacts well with the benzene ring; can be effective for less polar impurities.
Ethers MTBE, 2-MeTHF2.5, 4.055, 80Moderately polar, less volatile options compared to diethyl ether.
Hydrocarbons Heptane, Cyclohexane0.1, 0.298, 81Nonpolar; primarily used as anti-solvents to induce precipitation from more polar solutions.
Polar Aprotic Acetonitrile5.882Can be effective but may lead to solvate formation.
Water H₂O10.2100Highly polar; most likely to be used as an anti-solvent.
Diagram 1: General Workflow for Crystallization Optimization

This diagram outlines the logical progression from initial material to optimized crystalline product.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Troubleshooting & Refinement A Crude Material (Bromochloromethoxy benzyl alcohol) B Solvent Screening (Protocol 1) A->B C Select Best Solvent or Solvent Pair B->C D Choose Crystallization Method C->D E Cooling Crystallization D->E Good Temp. Solubility Delta F Anti-Solvent Crystallization D->F No Single Solvent Works G Evaporation Crystallization D->G Thermally Labile H Analyze Result (Yield, Purity, Crystal Form) E->H F->H G->H I Troubleshooting (See FAQ) H->I Problem Encountered J Optimized Crystalline Product H->J Success I->C Refine Solvent I->D Change Method

Caption: Workflow for Crystallization Optimization.

Advanced Considerations for Drug Development

The Challenge of Polymorphism

For drug development professionals, obtaining a crystalline solid is only the first step. It is crucial to determine if your compound exhibits polymorphism—the ability to exist in multiple different crystal forms.[14][15] Different polymorphs can have vastly different physical properties, including solubility, stability, and bioavailability, which are critical for pharmaceutical development.[16]

  • Why it Matters: The unexpected appearance of a more stable, less soluble polymorph can halt a drug development program.[17] Regulatory agencies require thorough characterization and control of the polymorphic form.

  • How to Investigate: A polymorph screen should be conducted by crystallizing the compound under a wide range of conditions (different solvents, cooling rates, temperatures).[17][18] The resulting solids should be analyzed by techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify different forms.[14][19][20]

Diagram 2: Troubleshooting Decision Tree for "Oiling Out"

This diagram provides a logical path for diagnosing and solving an "oiling out" event.

G start Problem: Compound 'Oiled Out' q1 Is the solution visibly impure or colored? start->q1 action1 Consider charcoal treatment or pre-purification (e.g., column chromatography) q1->action1 Yes q2 Was cooling rapid? q1->q2 No action1->q2 action2 Re-heat to dissolve. Cool slowly on benchtop, insulate flask. q2->action2 Yes q3 Is the solution highly concentrated? q2->q3 No end_success Success: Crystals Form action2->end_success action3 Re-heat to dissolve. Add 10-20% more solvent. Cool slowly. q3->action3 Yes end_fail Problem Persists: Re-evaluate Solvent System (Protocol 1) q3->end_fail No action3->end_success

Caption: Decision Tree for "Oiling Out" Issues.

References

  • Impact of impurities on crystal growth.
  • Polymorphism in Pharmaceutical Crystals: Research Guide & Papers.PapersFlow.
  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development.METTLER TOLEDO.
  • Induction Periods for Lipid Crystalliz
  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs).PubMed.
  • Why Polymorphism is Key in Drug Development!PharmaCores.
  • (PDF) Crystal Polymorphism in Pharmaceutical Science.
  • Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction.PubMed.
  • Troubleshooting.Chemistry LibreTexts.
  • Impact of impurities on crystal growth | Request PDF.
  • From form to function: Crystallization of active pharmaceutical ingredients.CEPAC.
  • Pharmaceutical Solid Form Screening and Selection: Which Form Emerges?
  • Effect of impurities on sucrose crystal shape and growth.
  • Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X‐ray powder diffraction.Semantic Scholar.
  • Effect of Impurities on the Growth Kinetics of Crystals.
  • Effect of impurities on the crystal growth from solutions A new kinetic model.SciSpace.
  • Modelling and control of combined cooling and antisolvent crystalliz
  • Crystallization process: how does crystalliz
  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism.Cipla Biosimilars.
  • 14 Crystallization by Antisolvent Addition and Cooling.Semantic Scholar.
  • 9 Ways to Crystallize Organic Compounds.wikiHow.
  • What should I do if crystallis
  • Guide for crystalliz
  • Batch Crystallization of Xylitol by Cooling, Evaporative, and Antisolvent Crystallization.
  • Tips & Tricks: Recrystallization.University of Rochester, Department of Chemistry.
  • Benzyl alcohol (boiling point: 205 degrees C) was selected by a student to crystallize fluorenol...Homework.Study.com.
  • Inducing Recrystalliz
  • How to Select the Best Solvent for Crystalliz
  • Benzyl alcohol (boiling point: 205 degrees C) was selected by a...Transtutors.
  • Revealing the Effect of Halogenation Strategy on the Regulation of Crystallization Kinetics and Molecular Packing for High‐Performance Organic Solar Cells.
  • Reagents & Solvents: Solvents for Recrystalliz
  • Why is Benzyl Alcohol not a good solvent for the crystalliz
  • A method to crystallize substances that oil out.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.BOC Sciences.
  • Choosing the Method of Crystalliz
  • Green and Rapid Hydrothermal Crystallization and Synthesis of Fully Conjugated Arom
  • Microbial breakdown of halogenated aromatic pesticides and rel
  • Enhancing the Crystallization and Optimizing Orientation of Perovskites Film via Controlling Nucleation Dynamics.

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo- and 2-Chlorobenzyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Substituted benzyl alcohols are foundational building blocks, and understanding the nuanced reactivity imparted by different substituents is paramount. This guide provides an in-depth comparison of the reactivity of two common ortho-substituted intermediates: 2-bromobenzyl alcohol and 2-chlorobenzyl alcohol.

While direct, side-by-side kinetic studies for all conceivable reactions of these two compounds are not abundant in the literature, this guide synthesizes established principles of physical organic chemistry with available experimental data to provide a robust framework for predicting their relative reactivity. We will delve into the underlying electronic and steric factors that govern their behavior in key transformations such as oxidation, and nucleophilic substitution reactions.

The Decisive Influence of the Ortho-Halogen: A Theoretical Framework

The reactivity of the benzylic hydroxyl group in 2-halo-substituted benzyl alcohols is modulated by a delicate interplay of electronic and steric effects originating from the adjacent halogen. These effects often pull in opposite directions, and their net impact determines the outcome of a reaction.

Electronic Effects: Inductive Withdrawal vs. Resonance Donation

Halogens exert a powerful, electron-withdrawing inductive effect (-I) due to their high electronegativity.[1][2] This effect decreases the electron density of the aromatic ring and the benzylic carbon, generally deactivating the system towards reactions that involve the formation of an electron-deficient transition state. When comparing chlorine and bromine, chlorine is more electronegative and thus exerts a stronger inductive effect.

Conversely, halogens can donate a lone pair of electrons to the aromatic ring via the resonance effect (+R or +M).[3][4] This donation partially counteracts the inductive withdrawal and is most pronounced at the ortho and para positions. This resonance donation can be crucial for stabilizing carbocation intermediates formed at the benzylic position during SN1-type reactions. Bromine, being less electronegative and having more diffuse p-orbitals, is generally considered a better resonance donor than chlorine.

Steric Hindrance and the "Ortho Effect"

The "ortho effect" is a term used to describe the unique influence of a substituent at the position adjacent to a reaction center, which cannot be explained by electronic effects alone.[4] This is largely a steric phenomenon. The sheer physical size of the ortho-substituent can hinder the approach of reagents to the benzylic alcohol, slowing down sterically demanding reactions.

When comparing the two halogens, bromine has a larger van der Waals radius (1.85 Å) than chlorine (1.75 Å). Consequently, 2-bromobenzyl alcohol is expected to present greater steric hindrance around the reaction center than its chloro-substituted counterpart. This difference can be a determining factor in reactions sensitive to steric bulk, such as SN2 substitutions.

Comparative Reactivity in Key Synthetic Transformations

Let's apply this theoretical framework to predict the relative reactivity of 2-bromo- and 2-chlorobenzyl alcohol in common synthetic operations.

Oxidation to Benzaldehydes

The oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis.[5] The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride under mild, low-temperature conditions, is a widely used method that avoids over-oxidation to the carboxylic acid.[6][7][8]

The mechanism involves the formation of an alkoxysulfonium salt, followed by a base-mediated E2-like elimination to yield the aldehyde.[9] The rate-determining step is generally the deprotonation of the carbon bearing the oxygen.

Given the mechanism, the electronic nature of the ortho-substituent is expected to play a significant role. The stronger electron-withdrawing nature of chlorine should make the benzylic proton slightly more acidic and easier to abstract by the base (triethylamine). Conversely, the larger steric bulk of bromine could slightly hinder the formation of the initial alkoxysulfonium salt. However, since the key deprotonation step is sensitive to electronic effects, it is plausible that 2-chlorobenzyl alcohol would exhibit a slightly faster rate in a Swern oxidation compared to 2-bromobenzyl alcohol.

Diagram 1: Generalized Swern Oxidation Mechanism

Swern_Oxidation cluster_activation DMSO Activation cluster_oxidation Alcohol Oxidation DMSO DMSO ActivatedDMSO Chlorodimethylsulfonium Chloride DMSO->ActivatedDMSO Reacts with OxalylCl Oxalyl Chloride OxalylCl->ActivatedDMSO Alcohol R-CH2OH (2-Halo-benzyl alcohol) ActivatedDMSO->Alcohol Reacts with AlkoxySulfonium Alkoxysulfonium Salt Alcohol->AlkoxySulfonium Nucleophilic attack Ylide Sulfur Ylide AlkoxySulfonium->Ylide Deprotonation (Base, e.g., TEA) Product Aldehyde (2-Halo-benzaldehyde) Ylide->Product Intramolecular Elimination

Caption: Workflow for the Swern oxidation of a primary alcohol.

Nucleophilic Substitution via an SN1 Mechanism

Reactions that proceed through a benzylic carbocation intermediate, such as the conversion of a benzyl alcohol to a benzyl halide using a hydrohalic acid (e.g., HBr), follow an SN1 pathway.[10][11] The rate-determining step in an SN1 reaction is the formation of the carbocation.[12] Therefore, the relative reactivity of 2-bromo- and 2-chlorobenzyl alcohol will depend on the stability of the corresponding 2-halobenzyl carbocation.

The stability of this carbocation is influenced by the competing inductive (-I) and resonance (+R) effects of the ortho-halogen.

  • Inductive Effect (-I): Both halogens are inductively destabilizing to the adjacent positive charge. Since chlorine is more electronegative, it will have a stronger destabilizing inductive effect.

  • Resonance Effect (+R): Both halogens can stabilize the carbocation by donating a lone pair of electrons. Bromine is a better resonance donor than chlorine.

Given that resonance stabilization is a powerful effect for carbocations, the superior resonance donation of bromine likely outweighs its weaker (compared to chlorine) inductive destabilization. Therefore, it is predicted that 2-bromobenzyl alcohol will react faster in SN1 reactions due to the greater stabilization of the benzylic carbocation intermediate.

Diagram 2: SN1 Reaction Pathway

SN1_Reaction start 2-Halobenzyl Alcohol protonated Protonated Alcohol (Good Leaving Group) start->protonated + H+ carbocation 2-Halobenzyl Carbocation (Rate-Determining Step) protonated->carbocation - H2O (slow) product 2-Halobenzyl Halide carbocation->product + X- (fast) SN2_Reaction Reactants Nucleophile (Nu-) + 2-Halobenzyl-LG TS Transition State [Nu---C---LG] Reactants->TS Backside Attack Products Product (Nu-CH2-Ar-X) + Leaving Group (LG-) TS->Products

Caption: Steric hindrance is key in the SN2 transition state.

Summary of Predicted Reactivity

The following table summarizes the predicted relative reactivity based on the mechanistic principles discussed. This serves as a guiding framework for experimental design.

Reaction TypePredicted Faster ReactantPrimary Rationale
Oxidation (Swern) 2-Chlorobenzyl AlcoholStronger inductive effect of Cl enhances the acidity of the benzylic proton, facilitating the rate-determining elimination step.
SN1 Reactions 2-Bromobenzyl AlcoholSuperior resonance stabilization (+R effect) of the benzylic carbocation by bromine outweighs its inductive destabilization.
SN2 Reactions 2-Chlorobenzyl AlcoholLower steric hindrance from the smaller chlorine atom allows for a faster rate of backside nucleophilic attack.

Experimental Protocols for Comparative Analysis

To validate these predictions, a direct comparative study is recommended. The following protocols provide a starting point for such an investigation. It is crucial to run the reactions for both substrates in parallel under identical conditions, monitoring them by a suitable analytical technique (e.g., GC-MS, HPLC, or ¹H NMR with an internal standard) to determine reaction rates and yields accurately.

Protocol 1: Comparative Swern Oxidation

This protocol is adapted from standard Swern oxidation procedures. [6][7][8] Materials:

  • Anhydrous dichloromethane (DCM)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Oxalyl chloride (2.0 M solution in DCM)

  • Triethylamine (TEA)

  • 2-Bromobenzyl alcohol

  • 2-Chlorobenzyl alcohol

  • Internal standard (e.g., dodecane)

Procedure:

  • Set up two identical, oven-dried, three-necked flasks equipped with magnetic stirrers, nitrogen inlets, and thermometers.

  • To each flask, add anhydrous DCM (20 mL) and cool to -78 °C using a dry ice/acetone bath.

  • To each flask, add oxalyl chloride (1.1 eq, 2.0 M in DCM) dropwise, maintaining the temperature below -60 °C.

  • Stir for 5 minutes, then add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM (5 mL) dropwise to each flask, again keeping the temperature below -60 °C.

  • Stir for an additional 15 minutes.

  • To Flask A, add a solution of 2-bromobenzyl alcohol (1.0 eq) and the internal standard in anhydrous DCM (5 mL) dropwise.

  • To Flask B, add a solution of 2-chlorobenzyl alcohol (1.0 eq) and the internal standard in anhydrous DCM (5 mL) dropwise. Ensure the temperature remains below -60 °C during the addition.

  • Stir the reactions at -78 °C for 30 minutes.

  • Add triethylamine (5.0 eq) to each flask, stir for 10 minutes at -78 °C, and then allow the reactions to warm to room temperature.

  • Quench the reactions by adding water (20 mL). Separate the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Analyze aliquots taken at various time points by GC-MS to determine the rate of conversion and product formation.

Protocol 2: Comparative Etherification (Williamson Synthesis)

This protocol outlines a typical Williamson ether synthesis. [13][14] Materials:

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-Bromobenzyl alcohol

  • 2-Chlorobenzyl alcohol

  • Benzyl bromide (or another suitable electrophile)

  • Internal standard (e.g., diphenyl ether)

Procedure:

  • Set up two identical, oven-dried flasks with magnetic stirrers and nitrogen inlets.

  • To each flask, add anhydrous THF (15 mL).

  • To Flask A, add 2-bromobenzyl alcohol (1.0 eq) and the internal standard.

  • To Flask B, add 2-chlorobenzyl alcohol (1.0 eq) and the internal standard.

  • Cool both flasks to 0 °C in an ice bath.

  • To each flask, carefully add sodium hydride (1.1 eq) in small portions.

  • Allow the mixtures to stir at 0 °C for 30 minutes, or until hydrogen evolution ceases.

  • To each flask, add benzyl bromide (1.05 eq) dropwise.

  • Warm the reactions to room temperature and stir, taking aliquots at regular intervals for analysis by HPLC or GC-MS to monitor the consumption of starting material and formation of the ether product.

  • Upon completion, carefully quench the reactions by the slow addition of saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Conclusion

The choice between 2-bromobenzyl alcohol and 2-chlorobenzyl alcohol as a synthetic intermediate is not arbitrary. Their reactivity profiles differ due to the distinct electronic and steric properties of the ortho-halogen substituent.

  • 2-Chlorobenzyl alcohol is predicted to be the more reactive substrate in oxidations (like the Swern) and in SN2 reactions (when converted to the corresponding halide), where electronic withdrawal and lower steric hindrance are favorable, respectively.

  • 2-Bromobenzyl alcohol is expected to be more reactive in SN1 reactions, where its superior ability to stabilize a benzylic carbocation through resonance is the dominant factor.

By understanding these fundamental principles, chemists can make more informed decisions in synthetic planning, optimizing reaction conditions, and anticipating potential differences in reactivity to achieve their synthetic goals more efficiently. The provided protocols offer a direct path to empirically verify these predictions and generate valuable, project-specific data.

References

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  • Alcohol Reactions - HBr, PBr3, SOCl2. (2021, May 25). YouTube. [Link]

  • A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. (n.d.). Indian Academy of Sciences. Retrieved February 15, 2026, from [Link]

  • Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

Sources

Structural Validation of Trisubstituted Benzyl Alcohols via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmaceutical intermediate validation, trisubstituted benzyl alcohols represent a unique structural challenge. While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo elucidation, Infrared (IR) Spectroscopy offers a rapid, cost-effective, and self-validating method for routine structural verification and isomer differentiation. This guide outlines a rigorous, field-proven protocol for validating these structures, focusing on the critical "fingerprint" regions that distinguish 1,2,3-, 1,2,4-, and 1,3,5-substitution patterns.

The Analytical Challenge

Trisubstituted benzyl alcohols are common scaffolds in drug development (e.g., antifungals, sympathomimetics). The primary analytical risk lies in regioisomerism . Synthetic pathways often yield mixtures of isomers (e.g., ortho vs. meta vs. para precursors leading to different trisubstituted patterns) that have identical mass (rendering MS inconclusive for connectivity) and similar polarity (complicating HPLC separation).

The Core Problem: Distinguishing between a 1,2,4-trisubstituted ring and a 1,2,3-trisubstituted ring requires probing the specific vibrational coupling of the remaining aromatic protons. IR spectroscopy excels here by detecting the Out-of-Plane (OOP) bending vibrations, which are highly sensitive to the number of adjacent hydrogens on the ring.

Comparative Analysis: IR vs. NMR vs. MS

To establish why IR is the preferred tool for routine validation (post-elucidation), we compare it against the primary alternatives.

Table 1: Technique Performance Matrix
FeatureIR Spectroscopy (FTIR) 1H NMR Spectroscopy Mass Spectrometry (MS)
Primary Output Functional group ID & Substitution PatternExact Connectivity & Proton EnvironmentMolecular Weight & Fragmentation
Isomer Differentiation High (via OOP Bending regions)Very High (via Coupling Constants J)Low (Isomers often frag similarly)
Sample State Solid or Liquid (Native state)Solution only (Solvent effects)Gas phase (Ionized)
Polymorph Detection Excellent (Solid-state sensitive)N/A (Structure dissolved)N/A
Throughput < 2 mins/sample (ATR)10–30 mins/sample5–10 mins/sample
Cost Per Scan Low (< $1)High (

50)
Medium (

15)

Scientist’s Insight: While NMR is necessary to prove a structure the first time it is synthesized, IR is superior for validating that structure in subsequent batches. It is the only technique listed that can detect solid-state polymorphic changes, which is critical for active pharmaceutical ingredient (API) stability.

Mechanistic Deep Dive: The Self-Validating Spectral Logic

A robust IR interpretation protocol must be self-validating . This means the spectrum must contain internal checks that confirm the data's integrity. For trisubstituted benzyl alcohols, we look for three distinct signal zones.

Zone A: The "Alcohol" Confirmation (Functional Check)
  • O-H Stretch (3200–3400 cm⁻¹): Broad band indicating hydrogen bonding. Self-Check: If this is sharp and >3600 cm⁻¹, your sample is likely dilute or non-H-bonded.

  • C-O Stretch (1000–1200 cm⁻¹): Strong band typical of primary alcohols (benzyl alcohols are primary).

Zone B: The "Benzyl" Linker (Connectivity Check)
  • C-H Scissoring (~1450 cm⁻¹): Characteristic of the methylene (-CH₂-) group connecting the ring and the hydroxyl.

  • Overtone "Fingers" (1660–2000 cm⁻¹): Weak combination bands that mirror the substitution pattern.[1] While useful, they are often obscured in benzyl alcohols by the strong OH broadening.

Zone C: The "Substitution" Fingerprint (Isomer Check)

This is the critical differentiator. The frequency of the C-H Out-of-Plane (OOP) bending depends on the number of adjacent hydrogen atoms remaining on the benzene ring.

  • 1,2,3-Trisubstituted: 3 adjacent hydrogens.

  • 1,2,4-Trisubstituted: 2 adjacent hydrogens + 1 isolated hydrogen.

  • 1,3,5-Trisubstituted: 3 isolated hydrogens.

Diagram 1: Isomer Decision Logic

The following logic tree illustrates how to determine the substitution pattern based on OOP bending frequencies.

IsomerLogic Start Analyze Region 650-900 cm⁻¹ Check1 Strong Band at ~810-865 cm⁻¹? Start->Check1 IsoH Check for Isolated H (860-900 cm⁻¹) Check1->IsoH Yes (Medium/Strong) AdjH Check for Adjacent H (750-810 cm⁻¹) Check1->AdjH No / Weak Result135 1,3,5-Trisubstituted (3 Isolated H) Peaks: ~840 & ~690 cm⁻¹ IsoH->Result135 Only Isolated H bands Result124 1,2,4-Trisubstituted (2 Adj + 1 Iso H) Peaks: ~800-860 & ~860-900 cm⁻¹ IsoH->Result124 Isolated + Adjacent bands Result123 1,2,3-Trisubstituted (3 Adjacent H) Peaks: ~760-780 & ~705-745 cm⁻¹ AdjH->Result123 Strong bands <780 cm⁻¹

Caption: Decision logic for classifying trisubstituted benzene rings based on C-H Out-of-Plane (OOP) bending vibrations.

Experimental Protocol

Modern pharmaceutical labs prioritize Attenuated Total Reflectance (ATR) for its speed and reproducibility, though KBr pellets remain useful for high-resolution archival spectra.

Method A: ATR-FTIR (Recommended Standard)

Equipment: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Background Scan: Clean crystal with isopropanol. Collect background (air) scan (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading:

    • Solid: Place ~5 mg of sample on the crystal center. Lower the pressure anvil until the "force gauge" indicates optimal contact (usually slip-clutch mechanism).

    • Liquid: Pipette 1 drop to cover the crystal eye. No pressure anvil needed.

  • Acquisition: Scan sample (32 scans).

  • Processing: Apply ATR correction (if comparing to transmission libraries). Perform baseline correction.

  • Cleaning: Wipe crystal with methanol/isopropanol immediately.

Method B: KBr Pellet (For Resolution/Archival)

Why use this? To avoid peak distortions caused by refractive index changes in ATR, or when comparing strictly to older literature.

  • Grinding: Mix sample with IR-grade KBr (1:100 ratio) in an agate mortar. Grind to a fine, non-reflective powder.

  • Pressing: Transfer to a die set. Press at 10 tons for 2 minutes under vacuum (to remove water).

  • Validation: Resulting pellet must be transparent. Cloudy pellets indicate moisture or poor grinding (scattering).

Diagram 2: Analytical Workflow

Workflow Sample Sample (Solid/Liq) Prep Prep: ATR (Direct) or KBr (1:100) Sample->Prep Scan Acquisition (4000-400 cm⁻¹) Prep->Scan Process Processing (Baseline/ATR Corr) Scan->Process Validation Validation (Check Zones A, B, C) Process->Validation Validation->Sample Fail: Reprep

Caption: Step-by-step workflow for IR structural validation.

Data Interpretation Guide

Use this table to assign your peaks. Frequencies are approximate and may shift due to solvent/solid-state effects.

Table 2: Diagnostic Peak Assignments for Trisubstituted Benzyl Alcohols
Vibration ModeFrequency (cm⁻¹)Description
O-H Stretch 3200–3550Broad, strong. Indicates alcohol functionality.[2][3]
C-H Arom. Stretch 3000–3100Weak. Should be just above 3000 cm⁻¹.[4][5]
C-H Alkyl Stretch 2850–2950Weak/Medium. From the benzylic -CH₂-.
C=C Ring Stretch 1450–1600Series of 2-4 sharp bands (Ring breathing).
C-O Stretch 1000–1050Strong. Confirms primary alcohol.
OOP Bending (1,2,3) 760–780 & 705–745Two strong bands. Indicates 3 adjacent H.
OOP Bending (1,2,4) 800–860 & 860–900One band for isolated H, one for 2 adjacent H.
OOP Bending (1,3,5) 810–865 & 675–730Indicates 3 isolated H.

Troubleshooting Tip: If you observe a broad "hump" >3000 cm⁻¹ that obscures the aromatic C-H stretches, your sample may be wet (water absorbs strongly here). Dry the sample in a vacuum oven and rescan.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (The definitive text for OOP bending correlations).

  • NIST Chemistry WebBook. Infrared Spectroscopy Data. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Detailed functional group frequency tables).

Sources

Benchmarking Synthesis Yields of Methoxy-Substituted Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of methoxy-substituted benzaldehydes to their corresponding benzyl alcohols is a foundational transformation in the synthesis of pharmaceutical intermediates (e.g., lignin models, agrochemicals, and active pharmaceutical ingredients). While theoretically simple, the efficiency of this transformation is governed by the electronic deactivation of the carbonyl center by the methoxy group and steric hindrance in ortho-substituted congeners.

This guide benchmarks three primary methodologies—Stoichiometric Borohydride Reduction , Catalytic Transfer Hydrogenation (CTH) , and Biocatalytic Reduction —evaluating them on yield, scalability, and atom economy.

Key Finding: Stoichiometric reduction using NaBH₄ in Methanol remains the "Gold Standard" for research-scale synthesis, consistently delivering yields >95% with minimal purification. However, Ru-catalyzed transfer hydrogenation is emerging as a superior alternative for process-scale applications requiring minimal waste generation.

Mechanistic Context: The Methoxy Influence

To optimize yield, one must understand the substrate's electronic landscape. The methoxy group (-OMe) is a strong Electron Donating Group (EDG) via resonance (+M effect), which significantly influences the electrophilicity of the carbonyl carbon.

Electronic Deactivation

The hydride nucleophile (H⁻) attacks the carbonyl carbon. In 4-methoxybenzaldehyde (p-anisaldehyde), the lone pair on the oxygen atom donates electron density into the benzene ring, which is conjugated with the carbonyl group. This resonance increases electron density at the carbonyl carbon, making it less electrophilic compared to unsubstituted benzaldehyde or nitrobenzaldehyde.

  • Implication: While NaBH₄ is sufficiently reactive to overcome this deactivation, weaker reducing agents (e.g., mild biocatalysts or sterically hindered hydrides) may exhibit sluggish kinetics or incomplete conversion.

Steric Hindrance (Ortho Effect)

In 2-methoxybenzaldehyde, the substituent is adjacent to the reaction center. This creates steric bulk that can hinder the approach of the nucleophile and the solvation of the transition state.

  • Implication: Ortho-substituted substrates often require longer reaction times or slightly elevated temperatures compared to para-isomers.

Diagram 1: Resonance Deactivation Mechanism

The following diagram illustrates the resonance effect that reduces the electrophilicity of the carbonyl center.

G Substrate 4-Methoxybenzaldehyde Resonance Resonance Donation (+M Effect) Substrate->Resonance OMe Lone Pair Carbonyl Carbonyl Carbon (Reduced Electrophilicity) Resonance->Carbonyl Increases e- Density Product 4-Methoxybenzyl Alcohol Carbonyl->Product Reduction Nucleophile Hydride Attack (NaBH4) Nucleophile->Carbonyl Slower Kinetics vs Nitro-benzaldehyde

Caption: Resonance donation from the methoxy group lowers the electrophilicity of the carbonyl carbon, theoretically slowing nucleophilic attack.

Methodology Benchmark: Yield & Efficiency

The following table compares the three dominant synthesis routes. Data is aggregated from standard organic synthesis protocols and comparative studies.

FeatureMethod A: NaBH₄ / MeOH Method B: Ru-Catalyzed CTH Method C: Biocatalysis (Plant Extract)
Primary Reagent Sodium Borohydride (0.5-1.0 eq)Ru-complex / Formic AcidAqueous Plant Extract / Reductase
Yield (4-OMe) 96 - 99% [1, 2]90 - 95% [3]45 - 86% [4]
Yield (2-OMe) 92 - 95% 85 - 90%< 50% (Steric sensitivity)
Reaction Time 15 - 60 min6 - 12 hours24 - 48 hours
Atom Economy Moderate (Boron waste)High (Water/CO2 byproduct)Low (Complex isolation)
Scalability Excellent (Batch)Excellent (Flow/Batch)Poor (Volumetric efficiency)
Cost LowHigh (Catalyst cost)Very Low (Reagents) / High (Process)

Analysis:

  • Method A is the clear winner for laboratory-scale synthesis due to speed, reliability, and ease of workup.

  • Method B is preferred for industrial "Green Chemistry" applications where boron waste disposal is a regulatory bottleneck.

  • Method C is currently academic, suffering from variable yields and difficult product isolation (emulsions).

Validated Protocol: NaBH₄ Reduction (Method A)

This protocol is designed to be self-validating . The color change and solubility shifts serve as visual checkpoints for the chemist.[1]

Substrate: 4-Methoxybenzaldehyde (Liquid/Low-melting solid) Target: 4-Methoxybenzyl alcohol

Materials
  • 4-Methoxybenzaldehyde (10 mmol, 1.36 g)

  • Sodium Borohydride (NaBH₄) (12 mmol, 0.45 g) - Slight excess ensures completion.

  • Methanol (anhydrous preferred, 20 mL)

  • 1M HCl or Saturated NH₄Cl solution.[2]

  • Dichloromethane (DCM) or Ethyl Acetate.

Step-by-Step Procedure
  • Solvation (Checkpoint 1):

    • In a 100 mL round-bottom flask, dissolve 1.36 g of 4-methoxybenzaldehyde in 20 mL of Methanol.

    • Observation: The solution should be clear and colorless to pale yellow. If cloudy, add more MeOH.

  • Addition (The Exotherm):

    • Cool the solution to 0°C (Ice bath).

    • Add NaBH₄ portion-wise over 5 minutes.

    • Mechanism:[2][3][4][5][6][7] Rapid evolution of H₂ gas may occur.[1][3]

    • Control: Maintain temperature <10°C to prevent side reactions (e.g., ester reduction if present, though unlikely here).

  • Reaction & Monitoring (Checkpoint 2):

    • Remove ice bath and stir at Room Temperature (RT) for 30 minutes.

    • TLC Validation: Spot reaction mixture vs. starting material (Solvent: 20% EtOAc/Hexane).

      • Starting Material Rf: ~0.6 (UV Active)

      • Product Rf: ~0.3 (UV Active, stains with KMnO4)

    • Success Criteria: Complete disappearance of the top spot (aldehyde).

  • Quench & Workup:

    • Cool back to 0°C. Slowly add 10 mL Sat. NH₄Cl or 1M HCl to quench excess borohydride.[2]

    • Caution: Vigorous bubbling (H₂).

    • Rotary evaporate the Methanol (critical for efficient extraction).

  • Extraction:

    • Dilute residue with 20 mL water and extract with DCM (3 x 20 mL).

    • Wash combined organics with Brine (20 mL).

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Yield Verification:

    • Expected mass: ~1.30 - 1.35 g.

    • Purity check: ¹H NMR (Look for disappearance of aldehyde proton at 9.8 ppm and appearance of benzylic -CH₂- at ~4.6 ppm).

Diagram 2: Optimized Workflow

The following diagram outlines the logical flow of the experiment, highlighting critical decision points.

Experiment Start Start: Dissolve Aldehyde in MeOH Cool Cool to 0°C Start->Cool Add Add NaBH4 (Portion-wise) Cool->Add React Stir at RT (30 min) Add->React Check TLC Check: Aldehyde Gone? React->Check Check->React No (Wait 15m) Quench Quench (NH4Cl) & Evaporate MeOH Check->Quench Yes Extract Extract (DCM/Water) Quench->Extract Finish Isolate Product (Yield >95%) Extract->Finish

Caption: Operational workflow for NaBH4 reduction with integrated quality control (TLC) checkpoint.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<80%) Incomplete extractionMethanol increases water solubility of the product. Ensure MeOH is removed via rotovap before extraction.
Sticky Solid/Oil Boron complex formationBoron salts can trap alcohol. Wash the organic layer thoroughly with mild acid (1M HCl) or use a tartaric acid wash to break the complex.
Unreacted SM Wet ReagentNaBH₄ decomposes in moisture. Use fresh reagent or increase equivalents to 1.5 eq.
Side Products Over-reductionRare with NaBH₄.[8] If using stronger reductants (LiAlH₄), ensure temperature is strictly controlled.

References

  • Sodium Borohydride Reduction: General Procedure. Organic Synthesis. [Link]

  • Setamdideh, D., & Zeynizadeh, B. (2006). "Mild and Convenient Method for Reduction of Carbonyl Compounds with the NaBH4/Charcoal System in Wet THF". Z. Naturforsch. [Link]

  • Hazra, S., et al. (2019). "Optimized reaction conditions for transfer hydrogenation of 4‐methoxybenzaldehyde". ResearchGate. [Link][9][10]

  • Solis, A., et al. (2017). "Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources". Scielo. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.